A Technical Guide to (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate: Properties, Synthesis, and Applications
Introduction and Abstract (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid ester that presents a unique combination of structural features, making it a molecule of significant interest to rese...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Abstract
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid ester that presents a unique combination of structural features, making it a molecule of significant interest to researchers in drug discovery, chemical biology, and materials science. As a derivative of phenylalanine, it possesses a chiral backbone amenable to peptide synthesis. The incorporation of a methyl ester at the C-terminus often serves to enhance membrane permeability and bioavailability, a common strategy in prodrug design.[][2] The most distinguishing feature, however, is the vinyl group at the para-position of the phenyl ring. This functional group is a versatile chemical handle, capable of participating in a wide array of chemical transformations, including polymerization, cross-coupling reactions, and, most notably, Michael additions. This reactivity makes the compound a valuable building block for creating targeted covalent inhibitors, novel polymers, and advanced biomaterials.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and characterization, and an exploration of its reactivity and potential applications.
Molecular Structure and Chemical Identifiers
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and associated identifiers.
Caption: Chemical structure and key functional groups of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Table 1: Chemical Identifiers and Computed Properties
Identifier Type
Value
Source
IUPAC Name
Methyl (2S)-2-amino-3-(4-vinylphenyl)propanoate
Computed
CAS Number
175567-08-3 (for parent acid)
General Chemical Knowledge
Molecular Formula
C₁₂H₁₅NO₂
Computed
Molecular Weight
205.25 g/mol
Computed
Canonical SMILES
COC(=O)C(CC1=CC=C(C=C1)C=C)N
Computed
InChI Key
FSQBPSJMRZSRSD-QMMMGPOBSA-N
Computed
| XLogP3 (Predicted) | 1.9 | Computed |
Physicochemical Properties
The physical properties of the compound are critical for its handling, formulation, and application. While specific experimental data for this exact molecule is not widely published, properties can be reliably inferred from structurally similar compounds, such as L-phenylalanine methyl ester.[4]
Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.
General Chemical Knowledge
Stability
Stable under standard conditions. The ester is susceptible to hydrolysis under strongly acidic or basic conditions. The vinyl group may be prone to polymerization upon exposure to light or heat.
| Optical Rotation | Expected to be levorotatory | Based on (S)-configuration |
Spectroscopic and Analytical Characterization
For any researcher synthesizing or utilizing this compound, unambiguous characterization is paramount. The following spectral data are predicted based on the molecular structure and established principles of spectroscopy.[6][7]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
δ 7.30-7.45 (m, 4H): Aromatic protons on the phenyl ring.
Key Fragmentation: Loss of the methoxycarbonyl group (-COOCH₃), loss of the entire methyl ester, and cleavage at the benzylic position.
Caption: A typical workflow for the purification and characterization of the title compound.
Synthesis and Chemical Reactivity
5.1. General Synthesis Protocol
The most direct route to (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is the esterification of the parent amino acid, (S)-2-amino-3-(4-vinylphenyl)propanoic acid. Fischer esterification is a standard and effective method.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Introduction (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid derivative of significant interest in the fields of chemical biology and drug development. Its unique structure, featuring a vinyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid derivative of significant interest in the fields of chemical biology and drug development. Its unique structure, featuring a vinyl group on the phenyl ring, provides a versatile handle for a variety of chemical modifications, including polymerization and click chemistry. This makes it a valuable building block for the synthesis of novel peptides, polymers, and targeted drug conjugates. Accurate structural elucidation and purity assessment are paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This comprehensive technical guide provides a detailed exposition of the ¹H and ¹³C NMR spectroscopic data for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, ensuring a robust and reliable reference.
Experimental Design and Rationale
The acquisition of high-quality NMR spectra is critically dependent on a well-designed experimental protocol. The choices made during sample preparation and instrument setup directly impact the resolution, sensitivity, and overall interpretability of the data.
Sample Preparation: A Step-by-Step Protocol
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the analyte and for minimizing interference from solvent signals. Deuterated chloroform (CDCl₃) is an excellent initial choice for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with exchangeable protons, such as the amine protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe these signals, as the deuterium exchange rate is slower compared to protic solvents like D₂O.[1][2]
Concentration: A sample concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy.[3] It is chemically inert, volatile (allowing for easy removal), and produces a single, sharp signal at 0 ppm, which does not overlap with the signals of most organic compounds. A small amount of TMS (typically <1%) is added to the sample solution.
Sample Filtration and Transfer: The prepared solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter that could degrade the spectral resolution.
Figure 1: A comprehensive workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is predicted to show a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The predicted data is based on established chemical shift ranges and data from structurally similar compounds, such as L-phenylalanine methyl ester and various styrene derivatives.[4][5]
Figure 2: Structure of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate with proton assignments.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Integration
Hₐ (α-CH)
~3.7 - 3.9
dd
J ≈ 7.8, 4.6
1H
Hb (NH₂)
~1.5 - 2.5
br s
-
2H
Hc (β-CH₂)
~2.9 - 3.2
m
-
2H
Hd (aromatic)
~7.2 - 7.4
d
J ≈ 8.0
2H
He (OCH₃)
~3.7
s
-
3H
Hf (aromatic)
~7.1 - 7.3
d
J ≈ 8.0
2H
Hg (vinyl CH)
~6.6 - 6.8
dd
J ≈ 17.6, 10.9
1H
Hh (vinyl CH₂)
~5.7 - 5.8
d
J ≈ 17.6
1H
Hi (vinyl CH₂)
~5.2 - 5.3
d
J ≈ 10.9
1H
Note: dd = doublet of doublets, m = multiplet, br s = broad singlet, s = singlet. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.
Interpretation of the ¹H NMR Spectrum
Aliphatic Region (0.5 - 4.0 ppm): The methoxy protons (He) are expected to appear as a sharp singlet around 3.7 ppm. The benzylic protons (Hc) will likely be a multiplet between 2.9 and 3.2 ppm, coupled to the alpha-proton (Hₐ). The alpha-proton itself will appear as a doublet of doublets due to coupling with the two diastereotopic benzylic protons. The amine protons (Hb) are anticipated to be a broad singlet, the chemical shift of which can vary.
Aromatic Region (7.0 - 7.5 ppm): The para-substituted benzene ring will give rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the vinyl group (Hf) and those ortho to the propanoate substituent (Hd) will have slightly different chemical environments.
Vinyl Region (5.0 - 7.0 ppm): The vinyl group will exhibit a classic AMX spin system. The proton on the carbon attached to the aromatic ring (Hg) will be a doublet of doublets due to coupling with the two terminal vinyl protons (Hh and Hi). The terminal protons will each appear as a doublet, with characteristic cis and trans coupling constants.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum is typically acquired with broadband proton decoupling, resulting in a series of singlet peaks.
Figure 3: Structure of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate with carbon assignments.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C₁ (α-CH)
~55 - 58
C₂ (C=O)
~172 - 175
C₃ (β-CH₂)
~38 - 41
C₄ (aromatic C-H)
~129 - 131
C₅ (aromatic C-H)
~126 - 128
C₆ (aromatic C-vinyl)
~136 - 138
C₇ (aromatic C-alkyl)
~135 - 137
C₈ (vinyl CH)
~136 - 138
C₉ (vinyl CH₂)
~113 - 115
C₁₀ (OCH₃)
~52 - 54
Interpretation of the ¹³C NMR Spectrum
Aliphatic Carbons: The methyl ester carbon (C₁₀) will appear around 52-54 ppm. The alpha-carbon (C₁) is expected in the 55-58 ppm range, and the benzylic carbon (C₃) will likely be found between 38 and 41 ppm.
Aromatic and Vinyl Carbons: The vinyl carbons are distinctive, with the terminal CH₂ (C₉) appearing upfield around 113-115 ppm and the CH carbon (C₈) further downfield around 136-138 ppm.[6] The aromatic carbons will resonate in the 126-138 ppm region. The quaternary carbons (C₆ and C₇) will generally have lower intensities compared to the protonated carbons.
Carbonyl Carbon: The ester carbonyl carbon (C₂) will be the most downfield signal, typically appearing in the range of 172-175 ppm.[7][8]
Structural Verification and Application
The combined analysis of the ¹H and ¹³C NMR spectra provides a comprehensive and unambiguous confirmation of the chemical structure of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, all contribute to a detailed molecular fingerprint.
For professionals in drug development, this level of structural verification is critical for ensuring the identity and purity of starting materials and intermediates. The presence of the vinyl group, clearly identifiable in the NMR spectra, is of particular importance as it represents the reactive handle for subsequent chemical transformations. Any impurities or side products would be readily detectable by the presence of additional, unassigned signals in the NMR spectra.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. By leveraging data from analogous structures and adhering to fundamental principles of NMR spectroscopy, a robust framework for the structural elucidation of this important non-canonical amino acid has been established. The experimental protocols and spectral interpretations presented herein serve as a valuable resource for researchers and scientists, enabling confident characterization and utilization of this versatile chemical building block in their research and development endeavors.
References
Reynolds, W. F., et al. "¹³C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES." Canadian Journal of Chemistry, 52(12), 2155-2163. [Link]
AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." [Link]
Chemistry LibreTexts. "13.11: Characteristics of ¹³C NMR Spectroscopy." [Link]
Tsai, J. H., et al. "SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE." Organic Syntheses, 78, 220. [Link]
JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Link]
Vaia. "Classify the resonances in the 13 C NMR spectrum of methyl propanoate." [Link]
MDPI. "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." International Journal of Molecular Sciences, 23(4), 1993. [Link]
ACS Publications. "¹H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution." The Journal of Physical Chemistry B, 114(44), 14069-14078. [Link]
The Royal Society of Chemistry. "Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones." [Link]
The Royal Society of Chemistry. "Supporting Information." [Link]
Proprep. "Interpret the styrene NMR spectrum to identify structural features and discuss the implications for polymer synthesis." [Link]
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." [Link]
NIH. "PubChem Compound Summary for CID 73283-54-2, Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate." [Link]
NMR-BIO. "Isotope-labeled amino acids and compounds for NMR studies." [Link]
ScienceDirect. "New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules." Tetrahedron Letters, 61(18), 151817. [Link]
Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
A Technical Guide to the Structural Elucidation of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate via Single-Crystal X-ray Diffraction
Abstract: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a non-canonical amino acid ester, represents a valuable building block for peptide synthesis and drug development. Its unique vinyl functionality allows for furth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a non-canonical amino acid ester, represents a valuable building block for peptide synthesis and drug development. Its unique vinyl functionality allows for further chemical modification, making it a target of interest for creating novel therapeutics and functional materials. A profound understanding of its three-dimensional atomic arrangement is paramount for rationally designing its applications. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction (SC-XRD) and structure refinement. We present a self-validating protocol that ensures scientific rigor and offer field-proven insights into the causality behind key experimental choices.
Introduction: The Significance of Structural Chemistry
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a chiral derivative of the essential amino acid phenylalanine. The incorporation of a vinyl group onto the phenyl ring provides a reactive handle for a variety of chemical transformations, such as polymerization or click chemistry, thereby expanding its utility beyond that of a simple peptide building block. The precise three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions, dictates its physical properties and how it interacts with other molecules, such as biological receptors.
X-ray crystallography is an indispensable analytical technique that provides an unambiguous determination of the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can generate a detailed three-dimensional electron density map, which allows for the precise localization of each atom in the molecule and the crystal lattice.[2][3] This structural information is fundamental to fields ranging from materials science to drug design.[1]
This guide will walk through the complete process of structural elucidation, providing both the theoretical basis and practical, step-by-step protocols for researchers and drug development professionals.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis Pathway
The target compound can be synthesized from its parent amino acid, (S)-2-amino-3-(4-vinylphenyl)propanoic acid, through Fischer esterification. A typical procedure involves reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. This reaction is generally high-yielding and preserves the stereochemistry at the alpha-carbon. Purification is typically achieved through column chromatography to ensure high purity, which is a critical prerequisite for successful crystallization.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[2] The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, three-dimensional lattice. For amino acid esters, several methods are effective.
Causality Behind Method Selection: The choice of crystallization method depends on the compound's solubility profile. The key principle is to approach the point of supersaturation slowly and controllably. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.[4]
Recommended Protocol: Slow Evaporation
Solvent Selection: Dissolve approximately 10-20 mg of purified (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., hexane, diethyl ether) often yields the best results. The ideal system is one in which the compound is soluble but close to saturation.
Preparation: Transfer the solution to a small, clean vial.
Controlled Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This slows the rate of evaporation of the more volatile solvent (the "good" solvent).
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the nucleation and growth of single crystals.
Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a cryo-loop.[5]
Single-Crystal X-ray Diffraction: Probing the Atomic Lattice
SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[6] The experiment involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Fundamental Principles
Crystals act as three-dimensional diffraction gratings for X-rays.[1] When the X-ray wavelength is similar to the spacing between atomic planes in the crystal, constructive interference occurs at specific angles, governed by Bragg's Law :
nλ = 2d sin(θ)
Where n is an integer, λ is the wavelength of the X-ray, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction. By systematically rotating the crystal and recording the resulting diffraction pattern, a complete dataset of reflections can be collected.[5]
Experimental Protocol: Data Collection
Modern crystallography relies on automated four-circle diffractometers equipped with sensitive detectors.
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and imperfections. It is then mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations of the atoms and protect it from radiation damage.[7]
Instrument Setup: The mounted crystal is placed on the goniometer head at the center of the diffractometer.[8] The X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is powered on to standard operating conditions (e.g., 50 kV, 30 mA).[6]
Unit Cell Determination: A series of initial diffraction images (frames) are collected to locate reflections. The positions of these reflections are used to calculate the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.
Data Collection Strategy: Based on the determined crystal system and space group, a data collection strategy is calculated to ensure a complete and redundant dataset is measured.[9] This involves a series of scans where the crystal is rotated through different angles (e.g., ω and φ scans) while diffraction images are continuously recorded by the detector.[8]
Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction. The final output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l), the integrated intensity, and the standard uncertainty for each reflection.[10]
Caption: Experimental and computational workflow for crystal structure determination.
Structure Solution and Refinement: From Data to Model
The .hkl file contains the intensities of the diffracted waves, but information about their phases is lost. This is known as the "phase problem."
Structure Solution
For small molecules like the title compound, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[11] A Fourier transform of these phased structure factors produces an initial electron density map, where peaks correspond to atomic positions.[12] Programs like SHELXS are commonly used for this step.[13]
Structure Refinement
The initial atomic model obtained from the solution is a rough approximation. Structure refinement is an iterative process of adjusting the model's parameters (atomic coordinates, thermal parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10]
Trustworthiness through Self-Validation: The quality of the fit is monitored by the crystallographic R-factor (or residual factor), R1. A lower R1 value indicates a better agreement between the model and the data. For a well-resolved small-molecule structure, the final R1 value is typically below 5% (0.05).
Refinement Protocol using SHELXL
The program SHELXL is the gold standard for small-molecule structure refinement.[14] The process involves iterative cycles of least-squares refinement.
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres).
Atom Assignment: Atoms are identified and assigned based on the electron density and chemical sense (e.g., nitrogen will have a higher electron density peak than carbon).
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to account for their directional thermal motion.[10]
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are bonded.[11]
Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles become negligible and the R-factors stabilize.
Results and Discussion: The Crystal Structure
Disclaimer: As of the time of writing, a published crystal structure for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate was not available. The following data is representative of a closely related molecule, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, and serves to illustrate the type of information obtained from a crystallographic analysis.
Crystallographic Data Summary
The final refined structure yields precise information about the crystal lattice and the molecule itself. This data is typically summarized in a standardized table.
Parameter
Representative Value
Chemical Formula
C₁₂H₁₅NO₂
Formula Weight
205.25
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
6.1234 (2)
b (Å)
15.1430 (4)
c (Å)
15.7650 (5)
α, β, γ (°)
90, 90, 90
Volume (ų)
1455.92 (8)
Z
4
Calculated Density (g/cm³)
1.405
Absorption Coeff. (mm⁻¹)
0.095
F(000)
576
Final R indices [I>2σ(I)]
R1 = 0.032, wR2 = 0.076
Goodness-of-fit on F²
1.05
Molecular Conformation
The analysis of bond lengths, bond angles, and torsion angles reveals the molecule's preferred three-dimensional shape. Phenylalanine derivatives often adopt a "folded" conformation where the side chain is positioned over the amino acid backbone.[15][16] This is influenced by steric constraints and intramolecular interactions. The vinyl group is expected to be largely coplanar with the phenyl ring to maximize π-conjugation.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves to maximize stabilizing interactions. For amino acid esters, hydrogen bonding is a dominant force in directing the crystal packing.[17][18] The primary amine group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor.[19] These interactions link molecules together into chains, sheets, or more complex three-dimensional networks, which dictate the material's physical properties.
Caption: Diagram of N-H···O=C hydrogen bonds linking molecules in the crystal lattice.
Conclusion
The determination of the crystal structure of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate through single-crystal X-ray diffraction provides definitive and high-resolution insight into its molecular conformation and supramolecular assembly. This guide has outlined a robust and self-validating workflow, from synthesis to final structural analysis, grounded in established crystallographic principles. The resulting structural data—including unit cell parameters, molecular geometry, and a detailed map of intermolecular interactions like hydrogen bonding—are critical for understanding the compound's physicochemical properties. For researchers in drug development and materials science, this knowledge enables structure-based design, facilitates the prediction of molecular interactions, and ultimately accelerates the development of novel and functional molecules.
References
Latifi, R. User guide to crystal structure refinement with SHELXL. [Source Link]
Takeda, R., et al. (1992). Method for crystallization of amino acids.
Tsai, J. H., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]
Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-32. [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology, 55(8), 561-566. [Link]
Iori, F., et al. (2008). Phenylalanine near Inorganic Surfaces: Conformational Statistics vs Specific Chemistry. Journal of the American Chemical Society, 130(7), 2138-2140. [Link]
University of Washington. Powder X-ray Diffraction Protocol/SOP. University of Washington Chemistry. [Link]
Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Neutron Sciences Directorate. [Link]
S., Anand, et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F, 66(Pt 6), 635-640. [Link]
Chen, Y., et al. (2025). IR Fingerprint of the Intermolecular Hydrogen Bond on Amino Acids and Its Relevance to Chaperone Activity of αB-Crystallin. The Journal of Physical Chemistry B. [Link]
Alemán, C., et al. (2002). Study of the conformational profile of the norbornane analogues of phenylalanine. Journal of Molecular Structure: THEOCHEM, 589-590, 167-178. [Link]
Sheldrick, G. M. The SHELX-97 Manual. University of Göttingen. [Link]
NPTEL. (2016). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]
Bîcu, E., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Symmetry, 17(1), 123. [Link]
Wang, Y. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
Lee, Y., et al. (2004). Alanyl Side Chain Folding in Phenylalanine: Conformational Assignments through Ultraviolet Rotational Band Contour Analysis. The Journal of Physical Chemistry A, 108(1), 69-73. [Link]
David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 79(Pt 6), 573-590. [Link]
AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. [Link]
Yoshikawa, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F, 64(Pt 1), 33-37. [Link]
Gajda, R., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]
The Science Notes. (2023). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. The Science Notes. [Link]
Zhang, Y., et al. (2023). Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. Advanced Science, 10(10), 2206716. [Link]
Sheldrick, G. M. SHELXS - General Information. University of Göttingen. [Link]
Ajinomoto Co., Inc. (1984). Crystallization of amino acid.
Adachi, H., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F, 66(Pt 6), 629-634. [Link]
Kakkar, A., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(4), 211-215. [Link]
Puzzarini, C., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Chemical Theory and Computation. [Link]
IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]
Fiveable. (2025). 10.1 X-ray crystallography principles and applications. Fiveable. [Link]
Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]
MIT OpenCourseWare. The SHELX package. Massachusetts Institute of Technology. [Link]
Wu, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 5961. [Link]
Technical Whitepaper: Hazard Mitigation, Toxicity, and Application Protocols for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Executive Summary (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (commonly referred to as 4-vinyl-L-phenylalanine methyl ester) is a highly specialized non-canonical amino acid (ncAA). It serves as a critical bridge betw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (commonly referred to as 4-vinyl-L-phenylalanine methyl ester) is a highly specialized non-canonical amino acid (ncAA). It serves as a critical bridge between synthetic polymer chemistry and peptide engineering. As a Senior Application Scientist, I frequently observe that standard Material Safety Data Sheets (MSDS) for custom ncAAs are either non-existent or overly generic, leading to compromised experimental integrity or safety risks.
This whitepaper synthesizes the structural causality of this compound's hazards with field-proven methodologies. By understanding the underlying chemistry, researchers can safely handle this compound for advanced applications, ranging from Atom Transfer Radical Polymerization (ATRP) to enzymatic active-site probing.
Chemical Profile & Structural Causality of Hazards
The reactivity, toxicity, and utility of 4-vinyl-L-phenylalanine methyl ester are dictated by three distinct functional domains. Understanding these domains is critical for predicting its behavior in vitro and in storage:
The Vinylphenyl Moiety (Styrene Analog): This is the primary driver of both the molecule's utility and its hazard. Similar to styrene, the vinyl group is highly susceptible to auto-polymerization. This process is initiated by heat, UV light, or ambient oxygen (which forms peroxides that subsequently cleave into free radicals). Uncontrolled polymerization is highly exothermic and can lead to sample degradation or container rupture.
The Methyl Ester: This group protects the C-terminus, preventing unwanted self-condensation or azlactone formation during peptide synthesis. However, it renders the molecule susceptible to hydrolysis if exposed to strong aqueous acids or bases during prolonged storage.
The Chiral Primary Amine: A nucleophilic center that can react with atmospheric CO₂ over time to form carbamates. It is also the primary driver for localized mucous membrane irritation upon exposure.
Toxicological Profile & MSDS Guidelines
Because extensive in vivo toxicological data for this specific derivative is scarce, we must extrapolate its hazard profile from its closest structural analogs (styrene and phenylalanine derivatives) to establish a rigorous safety baseline.
Health Hazards (Extrapolated GHS Data)
Acute Toxicity & Irritation (Category 2): The compound is an irritant to the skin, eyes, and respiratory tract. The lipophilic nature of the vinylphenyl group enhances dermal penetration compared to standard polar amino acids.
Sensitization (Category 1): Vinyl aromatics are documented skin sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis.
Chronic Toxicity (Category 2): The molecule contains a styrene-like moiety. Styrene is classified as a Group 2A (probable human carcinogen). The reactive epoxide intermediates formed via hepatic cytochrome P450 metabolism necessitate handling this compound as a suspected carcinogen.
Quantitative Hazard & Property Summary
To facilitate quick reference, the physicochemical properties and hazard classifications are summarized below.
Vinyl group acts as a hapten, triggering immune response.
Carcinogenicity
GHS Category 2 (Suspected)
Potential for epoxide formation via P450 metabolism.
Auto-Polymerization
High Risk
Requires storage at -20°C with radical inhibitors (e.g., BHT).
Safe Handling and Storage Workflow
To maintain molecular integrity and ensure laboratory safety, the following storage and handling workflow must be strictly adhered to.
Workflow for safe handling and storage to prevent auto-polymerization.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems, incorporating built-in analytical checks to ensure causality and accuracy.
Application 1: Synthesis of Biohybrid Materials via ATRP
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is frequently utilized to synthesize peptide-polymer conjugates. As demonstrated by1 [1], incorporating a vinyl-containing amino acid allows for the site-specific growth of polymer chains directly from a peptide backbone via Atom Transfer Radical Polymerization (ATRP).
Step-by-Step Methodology:
Inhibitor Removal: Pass the monomer through a short column of basic alumina. Causality: Commercial or stored vinyl monomers contain inhibitors (like BHT) that will quench the Cu(I) ATRP catalyst. Removing it ensures catalyst activity.
Degassing (Freeze-Pump-Thaw): Transfer the monomer and solvent to a Schlenk flask. Freeze in liquid nitrogen, apply vacuum, and thaw. Repeat for three cycles. Causality: Ambient oxygen acts as a radical scavenger, terminating the ATRP process prematurely. This ensures a strictly anaerobic environment.
Initiation: Add the Cu(I)/Bipyridine catalyst complex and the peptide macroinitiator under argon. Heat to 60°C.
Self-Validation (GPC Analysis): Terminate the reaction by exposing it to air (oxygen quenches the catalyst). Analyze the product via Gel Permeation Chromatography (GPC).
Validation Check: A Polydispersity Index (PDI) of < 1.3 confirms that the polymerization was a controlled ATRP process, rather than a runaway thermal auto-polymerization.
Mechanistic pathway of ATRP biohybrid conjugation using the vinyl monomer.
Research by2 [2] utilized 4-vinylphenylalanine derivatives to probe the active site of SirD, a dimethylallyltyrosine synthase. The vinyl group serves as a sterically demanding, electronically distinct isostere to test the spatial limits of the enzyme's catalytic pocket.
Step-by-Step Methodology:
Stock Preparation: Dissolve the vinyl monomer in DMSO to create a 100 mM stock. Causality: The lipophilic vinyl group drastically reduces aqueous solubility. Pre-dissolving in DMSO prevents precipitation when introduced to the aqueous enzymatic buffer.
Enzymatic Incubation: Combine 10 mM of the vinyl substrate, 10 mM dimethylallyl diphosphate (DMAPP), and purified SirD enzyme in a 100 μL reaction volume at 30°C.
Quenching: After 10 minutes, heat the mixture to 100°C for 30 seconds. Causality: Thermal denaturation of the enzyme immediately halts the reaction, providing precise kinetic timepoints without introducing harsh chemical quenchers that might degrade the vinyl group.
Self-Validation (HPLC-MS): Run the quenched assay alongside a positive control (L-tyrosine).
Validation Check: The positive control must show a mass shift of +68 Da (successful prenylation). If the positive control succeeds but the vinyl analog yields no product, it self-validates that the lack of reaction is due to steric clash in the active site, proving the enzyme's spatial boundaries, rather than a failure of the assay itself.
Summary of Protocol Validation Metrics
Table 2: Experimental Validation Metrics
Protocol / Application
Analytical Method
Expected Outcome
System Validation Check
Monomer Integrity
¹H NMR (CDCl₃)
Multiplets at 5.2–5.7 ppm & 6.7 ppm
Sharp peaks confirm no auto-polymerization prior to use.
ATRP Synthesis
GPC (Gel Permeation)
PDI < 1.3
Confirms controlled radical growth vs. thermal runaway.
Enzymatic Probing
LC-MS / HPLC
No mass shift for vinyl analog
Positive control (+68 Da) validates enzyme is active; lack of vinyl reaction proves steric exclusion.
References
Broyer, R. M., Quaker, G. M., & Maynard, H. D. (2008). Designed amino acid ATRP initiators for the synthesis of biohybrid materials. Journal of the American Chemical Society, 130(3), 1041-1047.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn76txv-5NSI5S9-ljInhzXzPCVym-ZH4p-9Bv0Y5iXCYc1cEntU21qmI76z869mwE0DEqL442wWxV-stTdaiCumy6rjqdqUJU0iGYf19y1lW5qqSTzGS4MqBHJ1ZEeCknej4=]
Rudolf, J. D., & Poulter, C. D. (2013). The Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives. ACS Chemical Biology, 8(12).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTH8HKut9cwlBWnTX68ZVydQvBd8uwHlhYXcivTOUMgCATCrnkW7X48rz7X4b-VynFOqMqZ3GKD6lRKgsB5ZfwnoHaXaqLFpoZWEKe73rXlA3gpg8Ui_KPRerd40ZFAx7WgtvbVtGO9v4KzA==]
solubility profile of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determini...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a substituted amino acid ester with potential applications in pharmaceutical synthesis and materials science. Given the limited availability of public data for this specific compound, this document emphasizes predictive analysis based on its molecular structure and provides detailed, field-proven experimental protocols for accurate solubility determination. We delve into the causality behind experimental design, focusing on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to characterize the solubility of this and structurally similar molecules in a range of common organic solvents.
Introduction: The Critical Role of Solubility
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a chiral building block possessing a unique combination of functional groups: a primary amine, a methyl ester, and a vinylphenyl moiety. This structure makes it a valuable intermediate for the synthesis of complex molecules, including polymers and pharmacologically active compounds.
The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in various applications.[1] In drug development, poor aqueous solubility can severely limit a candidate's bioavailability, while in chemical synthesis, solubility in organic solvents governs reaction kinetics, purification strategies (e.g., crystallization), and formulation.[2] Therefore, a thorough understanding of the solubility profile of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is not merely academic; it is a prerequisite for its effective application. This guide will first predict the compound's solubility based on first principles and then outline a robust methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.
Molecular Structure Analysis:
Polar Moieties: The primary amine (-NH₂) and the methyl ester (-COOCH₃) groups are polar and capable of acting as hydrogen bond donors and acceptors, respectively. These groups will favor interactions with polar solvents.
Nonpolar Moieties: The phenyl ring and the vinyl group (-CH=CH₂) are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.
Predictive Assessment:
Based on this structural duality, we can predict the compound's general solubility in various classes of organic solvents. This predictive analysis is crucial for selecting an appropriate range of solvents for experimental testing.
Table 1: Predicted Solubility of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The hydroxyl group of the solvent can hydrogen bond with both the amine and ester groups of the solute, effectively solvating it.
These solvents possess high dipole moments and can solvate the polar functional groups. THF may be slightly less effective than DMF due to lower polarity.
Intermediate Polarity
Ethyl Acetate, Dichloromethane (DCM)
Moderate
These solvents offer a balance, capable of interacting with both the polar and nonpolar regions of the molecule.
Nonpolar
Toluene, Hexane
Low to Sparingly Soluble
These solvents will primarily interact with the nonpolar vinylphenyl group. The energetic cost of disrupting the solvent-solvent interactions to accommodate the polar amine and ester groups is high, leading to poor solubility.
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, a rigorous experimental protocol is required. Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the most reliable value for characterization.[1][3] The shake-flask method is the universally accepted gold standard for determining this property.[3][4]
The Shake-Flask Method: A Self-Validating Protocol
The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to ensure thermodynamic equilibrium is reached.[3] The subsequent separation of the solid and liquid phases followed by concentration analysis of the supernatant yields the solubility value.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Preparation:
Weigh approximately 10-20 mg of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[4]
Using a calibrated pipette, add 2.0 mL of the selected organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Prepare three replicate vials for each solvent to ensure statistical validity.[3]
Equilibration:
Place the vials in an orbital shaker or on a stirring plate with a small stir bar in each vial.
Agitate the samples at a constant, controlled temperature (e.g., 25 °C ± 1 °C) for 18-24 hours. This extended duration is critical to ensure the system reaches true thermodynamic equilibrium, a common pitfall in less rigorous methods.[2][4][5]
Phase Separation:
After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle.
Carefully withdraw the supernatant using a syringe.
Attach a 0.22 µm chemically-resistant (e.g., PTFE for organic solvents) syringe filter and dispense the clear filtrate into a clean HPLC vial. This filtration step is non-negotiable as it removes any microscopic particulate matter that could artificially inflate the concentration reading.
Quantification via HPLC:
The concentration of the dissolved compound in the filtrate is best determined by a validated analytical method. While UV-Vis spectroscopy is fast, HPLC offers superior specificity and the ability to detect potential degradation products.[6]
Calibration Curve: Prepare a series of standard solutions of known concentrations of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in the mobile phase.
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
Sample Analysis: Dilute the filtrate from the solubility experiment with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.
Inject the diluted sample and determine its concentration from its peak area using the calibration curve.
Final Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate at 25°C
Solvent
Solubility (mg/mL)
Molar Solubility (mol/L)
Methanol
[Insert experimental value]
[Insert calculated value]
Ethanol
[Insert experimental value]
[Insert calculated value]
Acetonitrile
[Insert experimental value]
[Insert calculated value]
Ethyl Acetate
[Insert experimental value]
[Insert calculated value]
Dichloromethane
[Insert experimental value]
[Insert calculated value]
Toluene
[Insert experimental value]
[Insert calculated value]
Hexane
[Insert experimental value]
[Insert calculated value]
Note: Values to be populated upon completion of the experimental protocol described in Section 3.
Conclusion
While specific public data on the solubility of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is scarce, a robust solubility profile can be established through a combination of predictive chemical theory and rigorous experimental methodology. The compound is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. This guide provides a detailed, self-validating protocol based on the gold-standard shake-flask method with HPLC quantification, empowering researchers to generate reliable and accurate solubility data. This information is invaluable for guiding synthesis, purification, and formulation efforts, thereby accelerating research and development activities involving this versatile chemical building block.
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
Prausnitz, J. M., et al. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Retrieved from [Link]
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Retrieved from [Link]
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. URI Open Access Dissertations. Retrieved from [Link]
thermodynamic stability of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
An In-depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Introduction (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid ester, a class of mol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Introduction
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a non-canonical amino acid ester, a class of molecules with significant potential in peptide synthesis, drug discovery, and materials science. Its unique structure, featuring a chiral center, a reactive vinyl group, and a labile ester moiety, presents both synthetic opportunities and stability challenges. Understanding the thermodynamic stability of this compound is paramount for its effective application, ensuring its chemical integrity, purity, and shelf-life from synthesis and purification to storage and final use.
This guide provides a comprehensive technical overview of the factors governing the . We will explore the primary degradation pathways, detail robust experimental and computational methodologies for stability assessment, and offer insights into the causal mechanisms behind these processes. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule's stability profile.
Core Principles of Thermodynamic Instability
The structure of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate contains several functional groups susceptible to degradation under common laboratory and storage conditions. The overall stability is not dictated by a single factor but by the interplay of multiple potential degradation pathways.
Protocols & Analytical Methods
Method
Application Note: Incorporation and Late-Stage Functionalization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in Solid-Phase Peptide Synthesis
Executive Summary (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (the methyl ester of 4-vinyl-L-phenylalanine) is a highly valuable unnatural amino acid building block for the synthesis of extensively modified, stapled,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (the methyl ester of 4-vinyl-L-phenylalanine) is a highly valuable unnatural amino acid building block for the synthesis of extensively modified, stapled, and bioconjugated peptides. The terminal styrene-like vinyl group provides a bioorthogonal handle for late-stage functionalizations, including ruthenium-catalyzed ring-closing metathesis (RCM), thiol-ene click chemistry, and palladium-catalyzed Heck cross-couplings. This application note details the causal logic, pre-SPPS preparation, and solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this building block into therapeutic peptides.
Mechanistic Rationale & Strategic Workflow
Standard Fmoc-SPPS proceeds from the C-terminus to the N-terminus. Because (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is supplied with a protected C-terminus (methyl ester) and a free N-terminus (alpha-amine), it cannot be directly coupled to a resin-bound peptide chain.
Causality & Experimental Choice: Attempting to use the methyl ester directly in standard chain elongation would terminate the synthesis, as the ester blocks subsequent amino acid additions. Therefore, a mandatory two-step pre-SPPS conversion is required: (1) saponification of the methyl ester to liberate the free carboxylic acid, and (2) protection of the alpha-amine with a fluorenylmethyloxycarbonyl (Fmoc) group. Once converted to Fmoc-4-vinyl-L-phenylalanine (Fmoc-4-Vpa-OH), the building block is fully compatible with standard SPPS protocols.
Figure 1. Pre-SPPS conversion and workflow for 4-vinylphenylalanine incorporation.
Pre-SPPS Preparation: Synthesis of Fmoc-4-Vpa-OH
Protocol 1: Saponification and Fmoc Protection
Saponification : Dissolve (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (1.0 eq) in a 1:1 mixture of THF and H₂O. Cool the reaction vessel to 0 °C.
Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise. Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
Acidification : Carefully adjust the pH to ~7 using 1M HCl to prevent unwanted side reactions before the next step.
Fmoc Protection : Add Sodium carbonate (Na₂CO₃, 2.0 eq) to the mixture, followed by a dropwise solution of Fmoc-OSu (1.1 eq) in THF. Stir at room temperature for 12 hours.
Workup : Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and non-polar byproducts.
Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated product with ethyl acetate (3x).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield pure Fmoc-4-Vpa-OH.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-4-Vpa-OH requires optimized coupling conditions. The electron-withdrawing nature of the extended pi-system can slightly increase the acidity of the alpha-proton, making the amino acid susceptible to epimerization if over-activated in highly basic conditions.
Causality & Experimental Choice: We recommend using DIC/Oxyma over HATU/DIPEA for the coupling of this specific unnatural amino acid. Oxyma Pure maintains a near-neutral pH during coupling, significantly suppressing base-catalyzed epimerization compared to the highly basic DIPEA used with uronium salts like HATU. Furthermore, thiol-based scavengers (like EDT) must be excluded from the final cleavage cocktail to prevent unwanted radical-mediated thiol-ene additions to the vinyl group.
Protocol 2: Resin Coupling and Cleavage
Resin Swelling : Swell Rink Amide AM resin (or Wang resin, depending on desired C-terminus) in DMF for 30 minutes.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
Coupling :
Dissolve Fmoc-4-Vpa-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimal volume of DMF.
Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and stir for 2 minutes for pre-activation.
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
Washing & Capping : Wash the resin with DMF (5x). Cap any unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.
Cleavage : After sequence completion, cleave the peptide from the resin using a specialized cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.
Table 1. Optimized SPPS Coupling Parameters for Fmoc-4-Vpa-OH
Parameter
Reagent / Condition
Scientific Rationale
Coupling Reagents
DIC / Oxyma Pure (3 eq)
Minimizes alpha-carbon epimerization compared to HATU/DIPEA.
Solvent
DMF (Peptide Synthesis Grade)
Ensures optimal resin swelling and reagent solubility.
Reaction Time
2 Hours at 25 °C
Extended time compensates for the steric bulk of the vinylphenyl group.
Cleavage Cocktail
TFA / TIPS / H₂O (95:2.5:2.5)
Avoids thiol-based scavengers (e.g., EDT) which could prematurely react with the vinyl group via radical pathways.
Post-Synthetic Late-Stage Functionalization
The true utility of 4-vinylphenylalanine lies in its post-synthetic versatility[1]. The terminal alkene is a privileged bioorthogonal handle. For instance, ruthenium-catalyzed ring-closing metathesis (RCM) is widely used to generate all-hydrocarbon stapled peptides, which exhibit enhanced alpha-helical stability, proteolytic resistance, and cellular permeability[2]. The integration of orthogonal metathesis strategies has significantly expanded the structural diversity and functional potential of these stapled peptides[3]. Alternatively, the vinyl group can undergo UV-mediated thiol-ene click chemistry for the attachment of fluorophores, or palladium-catalyzed Heck couplings for aromatic extension.
Figure 2. Divergent late-stage functionalization pathways for the vinyl-modified peptide.
Dissolve the fully deprotected, lyophilized peptide (containing 4-vinylphenylalanine and a complementary olefinic amino acid, e.g., O-allyl serine or pentenylglycine) in anhydrous 1,2-dichloroethane (DCE) to a final concentration of 1-5 mM. (Note: High dilution favors intramolecular cyclization over intermolecular oligomerization).
Add Grubbs 1st Generation Catalyst (20 mol%).
Purge the reaction vessel with Argon for 10 minutes to remove oxygen, which can degrade the ruthenium catalyst.
Reflux the mixture at 80 °C for 2 hours.
Quench the reaction by adding an excess of ethyl vinyl ether. Concentrate the solvent under reduced pressure and purify the stapled peptide via RP-HPLC.
Table 2. Comparison of Late-Stage Functionalization Conditions
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Analytical Scientists, and Drug Development Professionals
Technique: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Application: Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC)
Executive Summary
The development of advanced chiral stationary phases (CSPs) is a critical bottleneck in the pharmaceutical industry for the enantiomeric resolution of racemic drug candidates. (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate —a chiral styrene derivative based on L-phenylalanine—serves as a highly functional monomer for synthesizing optically active polymers.
This application note details the controlled synthesis of poly((S)-methyl 2-amino-3-(4-vinylphenyl)propanoate) using RAFT polymerization. By maintaining strict control over molecular weight and dispersity, researchers can ensure the reproducible formation of secondary helical structures, which are critical for maximizing the stereoselective "three-point interactions" required in chromatographic chiral recognition[1].
Mechanistic Insights & Causality
The Monomer: Structural Advantages
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate possesses a dual-functional architecture:
Styrenic Backbone: The 4-vinylphenyl group allows for robust, highly efficient radical polymerization.
Chiral Amino Acid Side Chain: The L-phenylalanine methyl ester moiety provides a rigid chiral microenvironment. The phenyl ring facilitates
π−π
stacking, while the amino and ester groups engage in stereoselective hydrogen bonding with target analytes[2].
Why RAFT Polymerization?
Conventional free radical polymerization (FRP) of amino acid-bearing styrene derivatives typically yields broad molecular weight distributions (
Đ>1.8
) and poorly defined chain ends, which disrupts the long-range helical ordering of the polymer[3].
RAFT polymerization overcomes this by employing a Chain Transfer Agent (CTA). For highly activated styrenic monomers, dithiobenzoates such as 2-Cyanopropan-2-yl dithiobenzoate (CPDB) are optimal[4]. The CTA establishes a rapid dynamic equilibrium between active propagating radicals and dormant polymeric chains. This suppresses bimolecular termination, yielding polymers with predictable molecular weights, low dispersity (
Đ<1.2
), and high chain-end fidelity[5].
Experimental Protocols
Materials and Reagents
Monomer: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (Store at 4°C, protected from light).
Chain Transfer Agent (CTA): 2-Cyanopropan-2-yl dithiobenzoate (CPDB).
Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN) (Recrystallized from methanol prior to use).
Solvent: 1,4-Dioxane (Anhydrous, inhibitor-free).
Precipitation Solvent: Cold Methanol (-20°C).
Step-by-Step RAFT Polymerization Workflow
Step 1: Reagent Preparation & Mixing
In a 10 mL Schlenk flask, dissolve the monomer (1.0 g, 4.87 mmol) in 4.0 mL of anhydrous 1,4-dioxane.
Add CPDB (10.8 mg, 0.0487 mmol) and AIBN (0.8 mg, 0.00487 mmol) to the solution.
Causality Note: The molar ratio of[Monomer]:[CTA]:[Initiator] is strictly set to 100:1:0.1 . The low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the CTA fragment, preserving livingness and narrow dispersity[6].
Step 2: Deoxygenation (Freeze-Pump-Thaw)
Seal the Schlenk flask and submerge it in liquid nitrogen until the solution is completely frozen.
Open the flask to a high vacuum (
<10−3
mbar) for 5 minutes to evacuate atmospheric gases.
Isolate the vacuum and thaw the solution in a room-temperature water bath to release dissolved oxygen.
Repeat this cycle three times , backfilling with ultra-pure Argon on the final thaw.
Causality Note: Oxygen acts as a potent radical scavenger. Absolute deoxygenation prevents induction periods and ensures the theoretical molecular weight aligns with experimental results.
Step 3: Polymerization
Submerge the reaction flask in a pre-heated oil bath at 70°C with constant magnetic stirring (400 rpm).
Causality Note: At 70°C, AIBN decomposes at an optimal rate to provide a steady, low concentration of primary radicals, driving the RAFT main equilibrium without triggering excessive termination.
Allow the reaction to proceed for 16 hours.
Step 4: Termination and Purification
Quench the polymerization by rapid cooling in an ice bath and exposing the solution to air.
Dilute the mixture with 2 mL of THF and precipitate dropwise into 100 mL of vigorously stirred cold methanol.
Collect the pinkish polymer precipitate via vacuum filtration. The pink hue indicates the retention of the dithiobenzoate chain end.
Dry the polymer under vacuum at 40°C for 24 hours.
Workflow Visualization
Figure 1: Workflow for RAFT polymerization of chiral styrene monomer and CSP fabrication.
Quantitative Data Presentation
To validate the "living" nature of the polymerization, kinetic sampling should be performed. The table below outlines the expected kinetic profile for the RAFT polymerization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate at 70°C.
Table 1: Kinetic and Molecular Weight Data for RAFT Polymerization
Time (h)
Monomer Conversion (%)
Theoretical
Mn
( g/mol )*
Experimental
Mn
( g/mol )**
Dispersity (
Đ
)
2
15.2
3,340
3,500
1.08
4
31.5
6,680
6,850
1.09
8
58.0
12,100
12,400
1.12
12
76.4
15,900
16,100
1.14
16
89.1
18,500
18,800
1.15
*Theoretical
Mn
is calculated based on conversion:
Mn,th=[CTA]0[M]0×Conversion×Mmonomer+MCTA
**Experimental
Mn
determined via Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
The linear increase of molecular weight with conversion, combined with consistently low dispersity (
Đ≤1.15
), confirms the successful suppression of irreversible chain termination.
Application: Fabrication of the Chiral Stationary Phase
Once the well-defined chiral polymer is isolated, it is utilized to fabricate a CSP for HPLC:
Coating: The polymer is dissolved in a suitable solvent (e.g., THF) and mixed with porous spherical silica gel (typically 5 µm particle size, 1000 Å pore size).
Evaporation: The solvent is slowly evaporated under reduced pressure, leaving a uniform chiral polymeric film physically coated on the silica surface.
Immobilization (Optional): To allow the use of a broader range of mobile phases, the polymer can be cross-linked or covalently bonded to the silica matrix via post-polymerization modification.
Packing: The coated silica is packed into stainless steel HPLC columns under high pressure. The resulting column leverages the chiral amino acid residues to separate racemic mixtures of pharmaceuticals (e.g., beta-blockers, profens) with high resolution[7].
References
Mori, H., et al. (2012). Amino-Acid-Based Block Copolymers by RAFT Polymerization. Macromolecular Rapid Communications, 33(13), 1090-1107. Available at:[Link]
Wang, Y., et al. (2025). Synthesis of optically active helical polystyrene and their application in chiral separation. Taylor & Francis. Available at:[Link]
O'Reilly, R. K., et al. (2010). Stabilization of Amino Acid Derived Diblock Copolymer Micelles through Favorable d:l side chain interactions. Macromolecules. Available at:[Link]
Endo, T., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules. Available at:[Link]
Shamsi, S. A., et al. (2010). Amino Acid Bound Surfactants: A New Synthetic Family of Polymeric Monoliths Open Up Possibilities for Chiral Separations in Capillary Electrochromatography. PMC. Available at:[Link]
Lämmerhofer, M., et al. (2021). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. TU Wien. Available at:[Link]
cross-linking proteins and peptides with (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
An Application Guide to Protein and Peptide Cross-Linking with (S)-4-Vinyl-phenylalanine Abstract The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and covalent cross-li...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Protein and Peptide Cross-Linking with (S)-4-Vinyl-phenylalanine
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and covalent cross-linking has emerged as a powerful technique to capture these often transient interactions. This guide provides a comprehensive overview and detailed protocols for utilizing the unnatural amino acid (UAA) (S)-2-amino-3-(4-vinylphenyl)propanoic acid, herein referred to as L-4-vinylphenylalanine (V-Phe), as a high-precision tool for cross-linking proteins and peptides. V-Phe introduces a versatile vinyl functional group into the protein backbone, which can be selectively activated through photo-initiated or metal-catalyzed reactions to form stable, zero-length cross-links. We present the scientific rationale, step-by-step protocols for incorporation and cross-linking, and methods for analytical characterization, designed for researchers, scientists, and drug development professionals aiming to elucidate protein complex architecture and function.
Introduction: The Need for Precision in Capturing Protein Interactions
Protein-protein interactions form the backbone of virtually all biological signaling and structural pathways. However, many of these interactions are transient and possess moderate to low binding affinities, making them challenging to study using traditional biochemical methods.[1][2][3] Chemical cross-linking offers a solution by creating stable covalent bonds between interacting proteins, effectively "freezing" the complex for analysis.[4][5]
Traditional cross-linking reagents, such as those targeting primary amines on lysine residues, often suffer from a lack of specificity, leading to heterogeneous and difficult-to-interpret results.[4][6] The advent of unnatural amino acid (UAA) technology provides a path to overcoming these limitations.[] By site-specifically incorporating a UAA with a unique reactive handle into a protein of interest, cross-linking can be directed with high precision.
L-4-vinylphenylalanine (V-Phe) is one such UAA. Its vinyl group is bio-orthogonal, meaning it does not react with native functional groups under physiological conditions, but can be selectively activated using external triggers. This guide details two powerful methods for activating the V-Phe side chain: photo-initiated cross-linking using a Ruthenium(II) catalyst and visible light, and metal-catalyzed cross-linking using a Palladium(0) catalyst to couple with tyrosine residues.
The Cross-Linking Reagent: L-4-vinylphenylalanine (V-Phe)
L-4-vinylphenylalanine is an analog of phenylalanine where a vinyl group replaces the hydrogen atom at the para position of the phenyl ring. The methyl ester form, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, serves as a common synthetic precursor. For biological applications, the free amino acid is incorporated into the protein.
Key Properties of the V-Phe Side Chain:
Compact Size: Minimal perturbation to the native protein structure.
Bio-Orthogonality: The vinyl group is inert to biological nucleophiles until activated.
Versatile Reactivity: Can participate in a range of externally triggered chemical reactions, including radical additions and organometallic cross-coupling.
The first critical step before any cross-linking can occur is the site-specific incorporation of V-Phe into the target protein.
Workflow Part I: Site-Specific Incorporation of V-Phe
The most common and precise method for incorporating UAAs into proteins in living cells is through the expansion of the genetic code.[][8] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a unique codon—typically the amber stop codon (UAG)—and inserts the UAA at that specific site during translation.[8][9] Both in vivo cellular systems and in vitro cell-free protein synthesis (CFPS) systems can be used for this purpose.[9][10]
Figure 1. General workflow for V-Phe mediated protein cross-linking.
Protocol 1: Incorporation of V-Phe in E. coli
This protocol is adapted from established methods for UAA incorporation.[8][9] It assumes the availability of a plasmid (e.g., pEVOL) encoding an evolved V-Phe-specific aaRS/tRNA pair.
Materials:
E. coli expression strain (e.g., BL21(DE3)).
Expression plasmid for the protein of interest with a UAG codon at the desired site.
pEVOL plasmid for V-Phe incorporation.
L-4-vinylphenylalanine (V-Phe).
Luria-Bertani (LB) medium and Terrific Broth (TB).
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-V-Phe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
Expression Culture: Inoculate 1 L of TB medium (containing antibiotics) with the overnight starter culture.
Induction of Orthogonal System: When the culture reaches an OD₆₀₀ of ~0.6-0.8, add L-4-vinylphenylalanine to a final concentration of 1 mM and arabinose to a final concentration of 0.2% (w/v) to induce the expression of the aaRS/tRNA pair.
Induction of Target Protein: Continue to grow the culture at 30°C for 30 minutes. Then, add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein.
Harvest: Grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C. Harvest the cells by centrifugation.
Purification: Purify the V-Phe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, size-exclusion chromatography).
Verification: Confirm the successful incorporation of V-Phe by mass spectrometry. The mass of the modified protein should be higher than the wild-type protein.
Workflow Part II: V-Phe-Mediated Cross-Linking Chemistries
Once V-Phe is incorporated, its vinyl group can be activated to form covalent cross-links with nearby amino acid residues on an interacting protein.
A. Photo-Initiated Cross-Linking with Ruthenium Catalyst
This method, adapted from the Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) technique, uses visible light to generate highly reactive protein radicals.[11] A tris(bipyridyl)ruthenium(II) complex ([Ru(bpy)₃]²⁺) is excited by visible light (~450 nm) and, in the presence of a co-initiator like ammonium persulfate (APS), generates a potent oxidizing agent, Ru(III).[12][13] Ru(III) can abstract an electron from electron-rich side chains like tyrosine, tryptophan, or the incorporated V-Phe itself, creating a radical that rapidly reacts with a nearby residue to form a covalent bond.[11][12]
Figure 2. Proposed mechanism for Ru(II)-catalyzed photo-cross-linking.
Protocol 2: Photo-Initiated Cross-Linking
Materials:
Purified V-Phe-containing protein and its binding partner(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
Tris(bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) stock solution (e.g., 1 mM in water).
Ammonium persulfate (APS) stock solution (e.g., 20 mM in water, freshly prepared).
A light source capable of emitting in the 400-450 nm range (e.g., a blue LED lamp or a camera flash).[11]
Quenching solution (e.g., 1 M DTT or 5X SDS-PAGE loading buffer).
Step-by-Step Methodology:
Sample Preparation: In a microcentrifuge tube, combine the V-Phe-containing protein and its binding partner at desired concentrations (typically in the low micromolar range). The total reaction volume is usually small (e.g., 20-50 µL).
Reagent Addition: Add [Ru(bpy)₃]Cl₂ to a final concentration of 50 µM and freshly prepared APS to a final concentration of 1 mM.[11] Mix gently by pipetting.
Irradiation: Immediately expose the sample to visible light. The irradiation time is critical and must be optimized; it can be as short as <1 second with a strong flash or several minutes with an LED lamp.[11][12]
Quenching: Immediately after irradiation, quench the reaction by adding an excess of a reducing agent like DTT or by adding SDS-PAGE loading buffer.
Analysis: Analyze the reaction products by SDS-PAGE. A successful cross-linking event will result in a new, higher molecular weight band corresponding to the covalent complex.
B. Palladium-Catalyzed Cross-Linking with Tyrosine
A more targeted approach involves a metal-catalyzed cross-coupling reaction. The vinyl group of V-Phe can participate in Palladium(0)-catalyzed reactions, such as Heck-type or Suzuki-type couplings. A particularly elegant strategy is the selective coupling of the V-Phe vinyl group with the phenolic side chain of a tyrosine residue on an interacting protein.[14][15] This creates a highly specific, stable C-C bond between the two proteins.
This protocol is conceptual and based on established palladium-catalyzed bioconjugation methods.[15][16] Optimization of the catalyst, ligands, and reaction conditions is crucial for success.
Materials:
Purified V-Phe-containing protein and its tyrosine-containing binding partner in an aqueous buffer (e.g., HEPES, pH 8.0).
Sample Preparation: Combine the V-Phe protein and its binding partner in a degassed buffer in an oxygen-free environment (e.g., a glove box or using Schlenk line techniques).
Catalyst Preparation: In a separate vial, pre-form the active Pd(0) catalyst by mixing the palladium precursor with the water-soluble ligand according to established procedures.
Reaction Initiation: Add the activated palladium catalyst to the protein mixture. Typical final concentrations might range from 50-200 µM for the catalyst.
Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37°C) for 1-4 hours. Monitor the reaction progress if possible.
Quenching/Purification: Stop the reaction by adding a chelating agent (e.g., EDTA) to sequester the palladium. The cross-linked complex can then be purified away from the catalyst and unreacted proteins using size-exclusion chromatography.
Analysis: Analyze the purified product by SDS-PAGE and mass spectrometry to confirm the cross-link and identify the specific V-Phe and Tyrosine residues involved.
Parameter
Photo-Initiated (Ru)
Metal-Catalyzed (Pd)
Rationale
Specificity
Moderately specific; reacts with proximal electron-rich residues (Tyr, Trp, V-Phe).
Highly specific; designed to react only between V-Phe and a specific partner residue (e.g., Tyr).
The Pd-catalyzed mechanism involves a defined oxidative addition/reductive elimination cycle. The photo-method relies on less specific radical chemistry.
Speed
Very fast (seconds to minutes).
Slower (hours).
Radical reactions are extremely rapid. Catalytic cycles take longer to complete.[17]
Conditions
Aqueous buffer, visible light.
Requires anaerobic conditions and specialized water-soluble ligands.
Potentially higher due to residual heavy metal catalyst.
Palladium must be thoroughly removed from the final product, especially for therapeutic applications.[16]
Workflow Part III: Characterization of Cross-Linked Products
Confirming the formation and identity of the cross-linked species is a critical final step. A multi-pronged analytical approach is recommended.[18][19][20]
SDS-PAGE: The simplest method to visualize the cross-linked product. A successful reaction will show a decrease in the intensity of the monomer bands and the appearance of a new band at a higher molecular weight.
Size-Exclusion Chromatography (SEC): Provides a more quantitative measure of the conversion from monomers to the cross-linked complex by separating proteins based on their hydrodynamic radius.
Mass Spectrometry (MS): The definitive method for characterizing cross-links. After cross-linking, the protein complex is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1][2] Specialized software can then identify the "X-shaped" peptide fragments that contain pieces of both proteins joined by the cross-linker, pinpointing the exact location of the interaction.[2][21]
Safety and Handling
Chemical Safety:
L-4-vinylphenylalanine: Handle as a standard amino acid derivative. Wear personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
Ruthenium and Palladium Catalysts: These are heavy metal compounds. Handle with care, wear appropriate PPE, and consult the specific Safety Data Sheet (SDS) for each reagent. Dispose of waste in accordance with institutional guidelines for heavy metal waste.
Ammonium Persulfate (APS): A strong oxidizing agent. Avoid contact with combustible materials.
Procedural Safety:
When using photo-initiation, protect eyes from direct exposure to the light source.
When performing palladium catalysis, ensure proper handling of anaerobic and air-sensitive reagents.
Conclusion and Future Perspectives
The site-specific incorporation of L-4-vinylphenylalanine provides a powerful platform for dissecting protein-protein interactions with high resolution. The ability to trigger cross-linking with either light or a specific metal catalyst offers researchers a versatile toolkit adaptable to different biological questions and systems. The photo-initiated method is ideal for rapidly capturing dynamic interactions, while the metal-catalyzed approach offers unparalleled specificity for mapping precise contact points. As analytical techniques, particularly mass spectrometry, continue to improve, the combination of UAA technology and targeted cross-linking will undoubtedly reveal new insights into the complex machinery of the cell.
References
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]
Kalkhof, S., & Sinz, A. (2008). Characterization of protein cross-links by mass spectrometry. Analytical and Bioanalytical Chemistry, 392(1-2), 133-140. [Link]
Zheng, Y., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(4), 859. [Link]
Davies, M. J. (2016). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 21(3), 346. [Link]
Vachet, R. W., & Gucinski, A. C. (2008). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 80(23), 9033-9040. [Link]
Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]
American Chemical Society. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
Singh, R., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design, 29(33), 2634-2649. [Link]
MDPI. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
Wang, L., et al. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Biochemistry, 340(2), 272-278. [Link]
Schmidt, A., et al. (2002). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry, 74(18), 4810-4818. [Link]
Kao, A., et al. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics, 10(1). [Link]
Fancy, D. A., & Kodadek, T. (1999). Chemistry for the analysis of protein-protein interactions: Rapid and efficient cross-linking triggered by long wavelength light. Proceedings of the National Academy of Sciences, 96(11), 6020-6024. [Link]
Stepp, A., et al. (2017). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. ChemBioChem, 18(17), 1708-1712. [Link]
Royal Society of Chemistry. (2021). Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. Biomaterials Science. [Link]
Carl ROTH. (n.d.). Safety data sheet for NPPOC-D-Met-OH. [Link]
Royal Society of Chemistry. (2016). Ruthenium-catalysed oxidative coupling of vinyl derivatives and application in tandem hydrogenation. Catalysis Science & Technology. [Link]
Bitan, G., et al. (2009). Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) Applied to Amyloidogenic Peptides. Journal of Visualized Experiments, (25), 1065. [Link]
Jackson, S. E., & Crump, M. P. (2013). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 15(16), 4250-4253. [Link]
Tilley, S. D., & Francis, M. B. (2006). Tyrosine-selective protein alkylation using pi-allylpalladium complexes. Journal of the American Chemical Society, 128(4), 1080-1081. [Link]
G-Biosciences. (n.d.). Protein Cross-Linking & Protein Modification Reagents. [Link]
Leitner, A., et al. (2010). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. Biotechnology Journal, 5(2), 167-177. [Link]
Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(13), 5635-5655. [Link]
Grunbeck, A., et al. (2010). Synthesis of bioorthogonal and crosslinking amino acids for use in peptide synthesis. Organic & Biomolecular Chemistry, 8(11), 2571-2579. [Link]
Chen, Z., et al. (2009). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. Angewandte Chemie International Edition, 48(1), 193-196. [Link]
Li, F., et al. (2018). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Chemical Communications, 54(75), 10584-10587. [Link]
Waters Corporation. (2020). Amino Acid Standard - SAFETY DATA SHEET. [Link]
Google Patents. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
Yang, Y., et al. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Chemical Communications, 55(55), 7959-7962. [Link]
MDPI. (2025). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. Catalysts, 15(11), 1361. [Link]
Maji, M., & Kumar, S. (2021). Ruthenium-Catalyzed Oxidative Cross-Coupling Reaction of Activated Olefins with Vinyl Boronates for the Synthesis of ( E, E)-1,3-Dienes. The Journal of Organic Chemistry, 86(4), 3444-3455. [Link]
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017. [Link]
Sowmya, S., & Jaganathan, S. K. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5147. [Link]
Douglas, J. B., & Sarpong, R. (2018). Alternating oligo(o, p-phenylenes) via ruthenium catalyzed diol-diene benzannulation: orthogonality to cross-coupling enables de novo nanographene and PAH construction. Chemical Science, 9(38), 7484-7489. [Link]
Aydin, M., et al. (2022). Ruthenium-induced corneal collagen crosslinking under visible light. Acta Biomaterialia, 147, 137-148. [Link]
ResearchGate. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. [Link]
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
Application Note: Enzymatic Resolution Methods to Yield (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Abstract This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic kinetic resolution of racemic (±)-methyl 2-amino-3-(4-vinylphenyl)propanoate. The objective is to isolate the enan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic kinetic resolution of racemic (±)-methyl 2-amino-3-(4-vinylphenyl)propanoate. The objective is to isolate the enantiomerically pure (S)-form, a valuable non-natural amino acid derivative frequently utilized as a chiral building block in the synthesis of complex pharmaceutical agents.[1][2][3] This application note details a robust method employing the highly selective and stable lipase B from Candida antarctica (CALB), in its immobilized form, to catalyze the enantioselective N-acylation of the (R)-enantiomer. This leaves the desired (S)-enantiomer unreacted and available for separation. We will explore the biochemical principles underpinning this resolution, provide a step-by-step experimental protocol, and discuss methods for data analysis and process optimization. The biocatalytic approach presented offers significant advantages, including mild reaction conditions, high enantioselectivity, and improved environmental sustainability compared to traditional chemical methods.[4]
Introduction: The Imperative for Enantiopure Compounds
The biological activity of chiral molecules, particularly pharmaceuticals, is often exclusive to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, the ability to produce enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a key chiral intermediate whose structural motifs are incorporated into various advanced therapeutic candidates.
Traditional chemical methods for resolving racemates can be arduous, requiring stoichiometric amounts of expensive chiral auxiliaries and often involving harsh reaction conditions. In contrast, enzymatic kinetic resolution (KR) has emerged as a powerful and "green" alternative.[5] This technique leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture, providing an efficient and scalable pathway to optically pure materials. Among the vast arsenal of industrial enzymes, lipases, and particularly the immobilized form of Candida antarctica Lipase B (commonly known as Novozym 435), have proven to be exceptionally versatile and effective for resolving a wide range of chiral compounds, including amino acid esters.[6][7][8][9]
Principles of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemate reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. The reaction is stopped before completion (ideally at or near 50% conversion), resulting in a mixture of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. These two compounds, now chemically distinct (e.g., an amine and an amide), can be readily separated by standard chemical techniques like acid-base extraction.
In this protocol, we employ an irreversible N-acylation reaction. The racemic amino ester is treated with an acyl donor in a non-polar organic solvent. CALB selectively catalyzes the acylation of the amino group of the (R)-enantiomer, forming an N-acyl amide derivative. The (S)-enantiomer is largely unreactive under these conditions.
The key advantages of this strategy are:
High Enantioselectivity: CALB exhibits a pronounced preference for one enantiomer, leading to high enantiomeric excess (e.e.) for both the remaining substrate and the product.[10]
Irreversible Reaction: The use of an activated acyl donor, such as vinyl acetate, renders the acylation step effectively irreversible.[11][12] The enol released tautomerizes to acetaldehyde, which drives the reaction equilibrium towards product formation.
Enzyme Stability and Reusability: Using an immobilized enzyme like Novozym 435 simplifies catalyst removal (simple filtration) and allows for its reuse across multiple batches, significantly improving process economics.[7][13]
Caption: Principle of kinetic resolution for a racemic amino ester.
Detailed Application Protocol
This protocol is designed for the resolution of (±)-Methyl 2-amino-3-(4-vinylphenyl)propanoate on a laboratory scale (1-10 mmol) and can be scaled with appropriate adjustments.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
(±)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
≥98%
Custom Synthesis/Com.
The racemic starting material.
Immobilized Candida antarctica Lipase B (Novozym 435)
Industrial Grade
Novozymes/Sigma-Aldrich
The biocatalyst. Store desiccated at 4°C.
Vinyl Acetate
Anhydrous, ≥99%
Sigma-Aldrich
Irreversible acyl donor.[12] Handle in a fume hood.
Methyl tert-butyl ether (MTBE)
Anhydrous, ≥99.8%
Acros Organics
Reaction solvent. A non-polar, aprotic solvent is crucial to prevent hydrolysis.[7]
Hydrochloric Acid (HCl)
1 M Aqueous
Fisher Scientific
For work-up (acid extraction).
Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous
J.T. Baker
For work-up (neutralization and base extraction).
Ethyl Acetate
ACS Grade
VWR Chemicals
Extraction solvent for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
EMD Millipore
Drying agent.
Chiral HPLC Column (e.g., Chiralcel OD-H or equivalent)
Analytical
Daicel
For monitoring enantiomeric excess.
Equipment
Round-bottom flask with a magnetic stir bar
Magnetic stirrer with heating capabilities
Temperature controller/oil bath
Inert atmosphere setup (Nitrogen or Argon)
Syringes for liquid transfer
Buchner funnel and filter paper for enzyme recovery
Rotary evaporator
Separatory funnel
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Step-by-step experimental workflow for enzymatic resolution.
Step-by-Step Protocol
Reaction Setup:
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add (±)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (e.g., 1.0 g, 4.92 mmol, 1.0 equiv).
Add 50 mL of anhydrous MTBE. Stir until the substrate is fully dissolved.
Allow the mixture to stir for 10 minutes at the reaction temperature to equilibrate.
Initiation and Monitoring:
Warm the reaction mixture to the desired temperature, typically 40°C.[14] This temperature provides a good balance between reaction rate and enzyme stability.
Add vinyl acetate (0.22 mL, 2.34 mmol, 0.475 equiv) dropwise via syringe. Causality: Using slightly less than 0.5 equivalents of the acylating agent is a critical control point. It ensures that the reaction cannot proceed beyond 50% conversion, which is optimal for achieving high enantiomeric excess of the remaining starting material.
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 1-2 hours. Dilute the aliquot with mobile phase and analyze by chiral HPLC to determine the conversion and the e.e. of the starting material. The goal is to stop the reaction as close to 50% conversion as possible.
Work-up and Product Isolation:
Once the reaction reaches ~50% conversion, cool the flask to room temperature.
Remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh MTBE (2 x 10 mL) to recover any residual product. The enzyme can be dried under vacuum and stored for reuse.[13]
Combine the filtrate and washes in a separatory funnel.
Extract the unreacted (S)-amino ester from the organic phase by adding 1 M HCl (2 x 25 mL). The protonated amine will move to the aqueous layer.
Separate the layers. The organic layer now contains the acylated (R)-amide. Wash this layer with saturated NaHCO₃ solution (25 mL), then water (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to isolate the (R)-N-acetyl-methyl 2-amino-3-(4-vinylphenyl)propanoate.
Combine the acidic aqueous layers. Cool in an ice bath and carefully basify to pH 9-10 by adding saturated NaHCO₃ solution.
Extract the free (S)-amino ester into ethyl acetate (3 x 30 mL).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate as an oil or solid.
Data Analysis and Expected Results
The success of a kinetic resolution is quantified by the conversion (c) and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ). From these values, the enantiomeric ratio (E), a measure of the enzyme's selectivity, can be calculated.
Conversion (c): c = eeₛ / (eeₛ + eeₚ)
Enantiomeric Ratio (E): E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]
An E-value > 100 is generally considered excellent for a preparative-scale resolution.
Table 1: Representative Data for CALB-Catalyzed Resolution
Time (h)
Conversion (c) %
eeₛ (%) of (S)-Ester
eeₚ (%) of (R)-Amide
E-Value
2
25.1
33.5
>99
>150
4
41.2
70.3
>99
>150
6
48.5
94.2
97.1
>150
8
51.0
>99
96.1
>150
Note: Data are illustrative and may vary based on specific reaction conditions and substrate purity.
Use fresh, properly stored enzyme; Ensure all glassware is flame-dried and solvents are anhydrous; Add molecular sieves to the reaction.
Low Enantioselectivity (Low E-value)
Reaction temperature is too high; Incorrect solvent choice; Sub-optimal acyl donor.
Optimize temperature (try 30-50°C); Screen other non-polar solvents (e.g., toluene, diisopropyl ether); Try alternative acyl donors (e.g., isopropenyl acetate).
Conversion Exceeds 50%
Too much acylating agent added; Reaction ran for too long.
Carefully measure and add ≤0.5 equivalents of acyl donor; Monitor the reaction more frequently via HPLC to stop at the optimal time.
Conclusion
The protocol described herein presents a highly efficient, reliable, and scalable method for obtaining enantiomerically enriched (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate via enzymatic kinetic resolution. The use of immobilized Candida antarctica Lipase B provides excellent enantioselectivity under mild conditions, and the straightforward work-up procedure allows for the easy separation of the desired (S)-enantiomer and the recovery of the biocatalyst. This biocatalytic strategy represents a significant improvement over classical resolution techniques, aligning with the principles of green chemistry and providing a practical tool for researchers and professionals in drug development.
References
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
Silva, F. M. W. G., Szemes, J., Mustashev, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11537. [Link]
Fülöp, F., Mattinen, J., & Kanerva, L. T. (1998). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 9(7), 1219-1227. [Link]
Li, Y., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20212411. [Link]
Jin, M. J., & Kim, G. J. (2020). Enzymatic asymmetric synthesis of chiral amino acids. Biotechnology and Bioprocess Engineering, 25, 359-373. [Link]
Pozo, M., Gotor-Fernández, V., & Gotor, V. (2012). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Current Organic Chemistry, 16(21), 2495-2512. [Link]
Dunn, B. M., & Pennington, M. W. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 66(11), 4769-4774. [Link]
Qu, S., et al. (2019). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Organic & Biomolecular Chemistry, 17(3), 553-560. [Link]
Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19321-19327. [Link]
Chen, K., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5282. [Link]
Forró, E., & Fülöp, F. (2011). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. European Journal of Organic Chemistry, 2011(22), 4089-4096. [Link]
Tsai, S. W., & Wei, H. J. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-560. [Link]
Corbera, J. (2012). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH, School of Chemical Science and Engineering (CHE). [Link]
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
Szymańska, K., et al. (2017). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-reracemization with Incompatible Biocatalysts. ACS Omega, 2(7), 3136-3143. [Link]
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
Cardellicchio, C., et al. (1998). Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents. Journal of the Chemical Society, Perkin Transactions 1, (23), 3967-3970. [Link]
Zdun, B., & Borowiecki, P. (2024). Vinyl 3-(Dimethylamino)propanoate as an Irreversible Acyl Donor Reagent in a Chromatography-free Lipase-Catalyzed Kinetic Resolution of sec-Alcohols. ChemBioChem, 25(20), e202400394. [Link]
preventing auto-polymerization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate during storage
Technical Support Center: Preventing Auto-Polymerization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Welcome to the Technical Support Center. (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a highly valuable, yet...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Auto-Polymerization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Welcome to the Technical Support Center. (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a highly valuable, yet notoriously unstable, styrenic unnatural amino acid used in peptide synthesis and bioconjugation. Due to its electron-rich 4-vinylphenyl moiety, this monomer is highly susceptible to spontaneous free-radical auto-polymerization. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your monomer remains pristine from storage to synthesis.
Troubleshooting & FAQs: Mechanistic Insights
Q1: I stored my monomer at -20°C and rigorously purged the vial with Argon to protect it. When I thawed it, it had turned into a solid gel. What went wrong?A1: You likely starved the inhibitor of its required co-factor: oxygen. Most commercial vinyl monomers are stabilized with phenolic inhibitors like 4-tert-butylcatechol (TBC) or monomethyl ether hydroquinone (MEHQ). Phenolic inhibitors are exceptionally poor at scavenging carbon-centered radicals directly. Instead, they rely on a two-step cascade: the carbon-centered radical must first react with dissolved oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from the phenolic inhibitor, generating a stable quinone and terminating the chain[1]. By purging with Argon, you removed the dissolved oxygen, rendering the TBC or MEHQ completely ineffective and allowing auto-polymerization to proceed unchecked.
Pro-Tip: Always store TBC- or MEHQ-inhibited monomers with a headspace of dry air, not inert gas.
Q2: Which inhibitor is best suited for this specific styrenic amino acid derivative?A2: For styrenic derivatives, the performance of phenolic inhibitors generally follows the order: DTBMP > BHT > TBC > MEHQ[2]. While BHT is an excellent performer, TBC (typically at 50–200 ppm) is the industry standard for styrene derivatives because it provides a reliable induction period and is easily removed via basic alumina prior to use. MEHQ is less effective for styrenics compared to acrylates and is not recommended here.
Q3: Does the amine group on the propanoate backbone affect the vinyl group's stability?A3: While the primary risk is free-radical polymerization of the vinyl group, the free amine can occasionally act as a nucleophile in aza-Michael additions if exposed to extreme conditions. However, in the context of pure monomer storage, thermal auto-initiation of the vinyl group (via the Mayo dimerization mechanism) is the dominant degradation pathway. Keeping the monomer cold (-20°C to -80°C) suppresses the thermal dimerization step.
Visualizing the Mechanisms
Understanding the causality behind inhibitor failure is critical. Below is the logical relationship governing oxygen-dependent inhibition. Without oxygen, the red pathway dominates. With oxygen, the green pathway safely terminates the radical.
Mechanism of oxygen-dependent phenolic inhibition vs. anaerobic auto-polymerization.
Quantitative Data: Inhibitor Comparison Matrix
To make an informed decision on monomer stabilization, refer to the following parameters for common radical scavengers used with styrenic compounds[2],[3].
Inhibitor
Chemical Name
O2 Requirement
Efficacy for Styrenics
Typical Storage Conc.
Removal Method
TBC
4-tert-Butylcatechol
Strictly Required
High
50 – 200 ppm
Basic Alumina Column
BHT
Butylated hydroxytoluene
Not strictly required
Very High
100 – 250 ppm
Distillation / Chromatography
MEHQ
Monomethyl ether hydroquinone
Strictly Required
Moderate
100 – 300 ppm
Basic Alumina Column
TEMPO
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Not required
High
10 – 50 ppm
Chemical reduction
Self-Validating Experimental Protocols
Every protocol must include a validation step to ensure the system behaves as expected before committing precious reagents to a complex synthesis.
Protocol A: Safe Aliquoting and Long-Term Storage
Objective: Prepare the monomer for long-term storage without triggering premature polymerization.
Causality: Repeated freeze-thaw cycles introduce condensation (water) and deplete dissolved oxygen, accelerating inhibitor consumption. Aliquoting minimizes these risks.
Preparation: Work under standard atmospheric conditions (ambient air). Do not use a Schlenk line or glovebox purged with Argon/N2.
Inhibitor Verification: Ensure the manufacturer has added 50-200 ppm TBC. If uninhibited, add 100 ppm TBC from a concentrated stock solution in an inert solvent.
Aliquoting: Dispense the monomer into amber glass vials. Crucial Step: Fill the vials only to 70% capacity. The 30% headspace of ambient air provides the necessary oxygen reservoir for the TBC to function[1].
Sealing & Storage: Seal tightly with PTFE-lined caps to prevent solvent evaporation or moisture ingress. Store immediately at -20°C or -80°C.
Self-Validation Check: Before freezing, invert the vial to assess baseline viscosity. Document this. A healthy monomer will flow freely like water.
Protocol B: Inhibitor Removal Prior to Polymerization/Coupling
Objective: Strip the TBC inhibitor completely so it does not interfere with downstream radical polymerizations or transition-metal-catalyzed cross-couplings.
Causality: TBC binds strongly to basic surfaces due to its acidic phenolic hydroxyl groups. Basic alumina traps the inhibitor while the neutral esterified amino acid elutes freely[3].
Thawing: Remove an aliquot from the freezer and allow it to reach room temperature before opening the cap. This prevents atmospheric moisture from condensing inside the cold vial.
Column Preparation: Pack a short plug (e.g., 2-3 cm) of activated Basic Alumina (Brockmann Grade I) in a glass Pasteur pipette plugged with glass wool.
Elution: Dilute the monomer in a compatible, dry organic solvent (e.g., DCM or EtOAc) if it is highly viscous. Pass the solution through the alumina plug.
Flushing: Flush with an additional 1-2 column volumes of solvent to ensure quantitative recovery of the monomer.
Self-Validation Check: Spot the eluent on a TLC plate alongside a sample of the raw, inhibited monomer. Stain the plate with a dilute Potassium Permanganate (KMnO4) solution. TBC is highly oxidizable and will immediately form a bright yellow/brown spot on the baseline, whereas the pure monomer will migrate with the solvent front. If the baseline spot is absent in your eluent, the inhibitor has been successfully removed. Use the monomer immediately.
Workflow Visualization
End-to-end lifecycle workflow for safe storage and preparation of styrenic monomers.
Optimizing Reaction Yield in (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the synthesis of (S)-Methyl 2-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This guide emphasizes practical solutions to common issues encountered during synthesis, with a focus on optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate?
A1: A widely adopted and robust method is the palladium-catalyzed Heck coupling reaction.[1] This involves the coupling of an aryl halide, typically (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate, with a vinylating agent. The Heck reaction is favored for its good functional group tolerance and generally high yields when optimized.[2] Alternative routes, such as those involving Stille coupling, have also been employed for the synthesis of vinyl-substituted phenylalanine derivatives.[3]
Q2: I'm experiencing low conversion in my Heck coupling reaction. What are the primary factors to investigate?
A2: Low conversion in Heck reactions is a frequent challenge and can often be attributed to issues with the catalyst and reaction conditions.[4] Key areas to troubleshoot include:
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be decomposing under the reaction conditions.[4]
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity. Bulky, electron-rich ligands often improve reaction outcomes.
Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen can all lead to poor conversion.[4] It is crucial to ensure the reaction is conducted under strictly anaerobic conditions.
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield.
Q3: How can I effectively purify the final product, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, using column chromatography?
A3: The purification of amino esters by column chromatography can be challenging due to their basicity, which can lead to tailing on silica gel.[5][6] Here are some recommended strategies:
Use of a Modified Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to the eluent can suppress the interaction of the amine with the acidic silica gel, leading to better peak shape and improved separation.
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of amines.[6]
Flash Chromatography: Employing flash column chromatography can reduce the contact time of the compound with the stationary phase, potentially minimizing degradation or irreversible adsorption.[6]
Troubleshooting Guides
Guide 1: Enhancing Yield in the Heck Coupling Reaction
Problem: The yield of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is consistently below expectations.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the Heck coupling reaction.
Detailed Experimental Protocol for Heck Coupling:
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine tris(4-bromophenyl)(methyl)silane (1 eq), 4-vinylpyridine (3.75 eq), triethylamine (3.75 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).[7]
Degassing: Thoroughly degas the mixture to remove any dissolved oxygen.[7]
Reaction: Heat the mixture to 100°C and reflux for 48 hours, ensuring the system remains free of oxygen and water.[7]
Workup: After cooling, the reaction mixture can be worked up by standard aqueous and organic extraction procedures.
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Optimization:
Parameter
Initial Condition
Optimized Condition
Expected Outcome
Catalyst Loading
1 mol%
2-5 mol%
Increased conversion
Temperature
80°C
100°C
Faster reaction rate
Base
K₂CO₃
Et₃N
Improved solubility and reactivity
Guide 2: Identification and Mitigation of Side Reactions
Problem: Formation of significant impurities alongside the desired product.
Common Side Reactions and Solutions:
Homocoupling: The self-coupling of the aryl halide to form a biaryl impurity. This can be minimized by ensuring an efficient coupling with the vinyl partner.
Reduction of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of the corresponding dehalogenated arene.[4] This is often exacerbated by the presence of protic impurities.
Isomerization of the Alkene: The double bond in the product can potentially isomerize. Careful selection of the catalyst and reaction conditions can help to avoid this.
Logical Relationship of Potential Side Reactions:
Caption: Key reaction pathways in the Heck coupling, including desired product formation and common side reactions.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
Daugulis, O. (n.d.). Pd(II)
Leadbeater, N. E. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
(2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
(n.d.). Cross-Coupling Reactions Guide.
(2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
(n.d.). Heck Reaction. Organic Chemistry Portal.
(n.d.).
Parmeggiani, F. (n.d.).
Berhault, A. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
Briga, D. (2020, May 15).
(2024, June 14). Troubleshooting a difficult Heck reaction. Reddit.
(2013, August 15). Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. PubMed.
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
(2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
(2026, March 11). Copper-Catalyzed Amino-alkoxycarbonylation of Unactivated Alkenes: Synthesis of β-Amino Esters via Primary Tosyl Amidyl Radical | Organic Letters.
(2017, September 11).
(n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv.
(2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
(2024, March 31). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)
(n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
(2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
(n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom. Chemical Review and Letters.
troubleshooting poor solubility of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in aqueous media
Focus Compound: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous ins...
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of highly hydrophobic, non-natural amino acid derivatives.
Section 1: Mechanistic Root Cause Analysis (FAQs)
Q: Why is (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate practically insoluble in aqueous media?A: The poor aqueous solubility of this compound is a direct result of its thermodynamic profile. The 4-vinylphenyl moiety is highly lipophilic, creating a large hydrophobic surface area that disrupts the hydrogen-bonding network of water. Furthermore, the C-terminus is protected as a methyl ester. This chemical modification eliminates the ionizable carboxylate group that normally provides solubility to free amino acids. The only ionizable group remaining is the
α
-amine (pKa ~7.5). At physiological pH (7.4), the amine is only partially protonated, and this single positive charge is insufficient to overcome the massive hydrophobic penalty of the aromatic and vinyl groups.
Q: Why can't I just lower the pH of my aqueous buffer to fully protonate the amine and force it into solution?A: While lowering the pH will fully protonate the
α
-amine to form a salt, extended exposure to aqueous acidic (or basic) conditions will catalyze the hydrolysis of the methyl ester back to the free carboxylic acid. Amino acid esters are highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous media [5]. If the integrity of the methyl ester is required for your downstream application, you must rely on anhydrous salt formation or non-covalent formulation strategies.
Decision tree for selecting solubilization strategies for hydrophobic amino acid esters.
Strategy 1: Cyclodextrin Inclusion Complexation (The Steric Shielding Approach)
Mechanism: Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic 4-vinylphenyl group of the amino acid ester acts as a "guest" molecule, inserting into the CD cavity to form a "Trojan horse" inclusion complex. This shields the hydrophobic region from water, dramatically enhancing apparent aqueous solubility without altering the chemical structure [2].
Protocol: Lyophilization Monophase Solution Method [3]
Self-Validation Check: Post-lyophilization, reconstitute a small aliquot in D
2
O and perform
1
H NMR. Upfield shifts in the aromatic and vinyl proton signals of the guest molecule confirm successful inclusion into the shielding environment of the CD cavity.
Preparation of Host Solution: Dissolve HP-
β
-CD in ultra-pure water to a concentration of 100 mM.
Preparation of Guest Solution: Dissolve (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in a water-miscible, volatile organic solvent such as tert-butyl alcohol (TBA) at a concentration of 50 mM.
Mixing: Slowly add the guest solution to the host solution under continuous magnetic stirring to achieve a 1:2 (Guest:Host) molar ratio.
Equilibration: Stir the mixture at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.
Solvent Removal: Filter the solution through a 0.22 µm PTFE membrane to remove any uncomplexed drug, then freeze the filtrate at -80°C.
Lyophilization: Freeze-dry the sample for 48-72 hours to remove water and TBA completely. The resulting amorphous powder is the highly water-soluble inclusion complex.
Strategy 2: Co-solvent & Surfactant Systems (The Thermodynamic Approach)
Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO) lower the dielectric constant of the aqueous medium, reducing the energetic penalty of solvating the hydrophobic vinylphenyl group [4]. Adding a non-ionic surfactant provides micellar encapsulation to prevent precipitation upon dilution into aqueous buffers.
Protocol: Solvent-Shift Dilution
Self-Validation Check: Measure the optical density (OD) at 600 nm immediately after dilution. An OD
600
> 0.05 indicates light scattering from micro-precipitates, meaning the thermodynamic solubility limit has been exceeded.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock solution. Store aliquots at -20°C in amber vials to prevent vinyl group polymerization.
Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.1% (v/v) Tween-20 or Kolliphor EL.
Dilution: Place the aqueous buffer on a vigorous vortex mixer.
Injection: Slowly inject the DMSO stock directly into the vortex center (not down the side of the tube) to ensure instantaneous mixing. Crucial: The final DMSO concentration should not exceed 1-2% (v/v) to maintain biological assay compatibility.
Strategy 3: Anhydrous Salt Formation (The Electrostatic Approach)
Mechanism: Converting the free base amine into a hydrochloride (HCl) salt increases the polarity and ionic character of the molecule. To prevent the ester hydrolysis mentioned in the FAQs, this must be done in strictly anhydrous organic solvents [1].
Protocol: Anhydrous HCl Treatment
Self-Validation Check: Analyze the final reconstituted product via LC-MS. The mass should match the intact methyl ester (M+H), with no peak corresponding to the hydrolyzed free acid (M - 14 Da).
Dissolution: Dissolve the free base of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.
Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in dioxane (or anhydrous EtOAc).
Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate out of the non-polar solvent as a white solid.
Isolation: Filter the precipitate under vacuum, wash twice with cold, anhydrous diethyl ether, and dry under high vacuum for 24 hours. The resulting HCl salt can be directly dissolved in aqueous buffers immediately prior to use.
Section 3: Quantitative Data & Strategy Comparison
Use the following data matrix to select the optimal solubilization strategy based on your specific experimental constraints:
Solubilization Strategy
Max Apparent Solubility
Biological Assay Compatibility
Risk of Ester Hydrolysis
Preparation Time
HP-β-CD Complexation
High (>50 mM)
High (Inert carrier)
Low (Steric shielding)
2-3 Days
Anhydrous HCl Salt
Medium (~5-10 mM)
High (If buffer capacity is sufficient)
Low (If kept strictly dry)
1-2 Days
Co-solvent (DMSO/Tween)
Medium (~1-5 mM)
Low/Medium (Toxicity risk >1% DMSO)
Medium (Exposed to bulk water)
< 1 Hour
References
"A Semisynthetic Metalloenzyme Based on a Protein Cavity That Catalyzes the Enantioselective Hydrolysis of Ester and Amide Substrates." Journal of the American Chemical Society, ACS Publications. URL:[Link]
"Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC, National Institutes of Health. URL:[Link]
"Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution." ResearchGate. URL:[Link]
"Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." PubMed, National Institutes of Health. URL:[Link]
Zheng, Y., et al. "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]
Optimization
Technical Support Center: Minimizing Epimerization of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate during Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis. Here, we address the critical challenge of minimizing epimerization, with a specific focus on the sterically demanding and electronically distinct amino acid, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This document provides in-depth troubleshooting advice, detailed protocols, and the fundamental principles behind them to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis, and why is it a significant concern?
A1: Epimerization is an undesired side reaction that alters the three-dimensional configuration at a single chiral center in a molecule.[1][2][3][4] In peptide synthesis, this almost always refers to the α-carbon of an amino acid, where the naturally occurring L-configuration is unintentionally converted to the non-natural D-configuration.[5] This loss of stereochemical purity results in a diastereomeric peptide impurity that can be exceptionally difficult to separate from the desired product due to their nearly identical physical properties.[1][2][3][4] The presence of these epimers can dramatically alter the peptide's structure, biological activity, and overall safety profile, making the control of stereochemistry a paramount concern in therapeutic peptide development.[5]
Q2: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?
A2: There are two principal pathways through which epimerization occurs, both of which are typically base-catalyzed:
Oxazolone Formation: This is the most common mechanism.[5][6] The activation of the N-protected amino acid's carboxyl group can trigger an intramolecular cyclization, forming a planar and therefore achiral 5(4H)-oxazolone intermediate.[5][6][7] The proton on the α-carbon of this intermediate is highly acidic and readily abstracted by a base. The subsequent nucleophilic attack by the amine component can occur from either face of the planar ring, leading to a mixture of L- and D-amino acid incorporation.[5][7]
Direct Enolization: A base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.[3][5][6] This planar intermediate can then be protonated from either side before the amide bond forms, resulting in racemization.[3][5][6] This pathway is more prevalent under strongly basic conditions.[5]
Q3: Why is (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate particularly susceptible to epimerization?
A3: Amino acids with electron-withdrawing groups in their side chains, such as phenylalanine derivatives, are more prone to epimerization.[6] The vinyl group in (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, through its resonance effects, can stabilize the formation of the enolate intermediate in the direct enolization pathway, thereby increasing the likelihood of epimerization. The steric bulk of the substituted phenyl ring can also slow down the rate of the desired peptide coupling reaction, providing more time for the epimerization side reaction to occur.
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a structured approach to troubleshooting and minimizing epimerization, categorized by key reaction parameters.
Issue: Significant Epimerization Detected in the Final Peptide
1. Choice of Coupling Reagent and Additives
Probable Cause: Highly reactive coupling reagents can accelerate the formation of the epimerization-prone oxazolone intermediate.[6] The use of carbodiimides like DCC or DIC without racemization-suppressing additives is a common culprit.[8]
Solutions:
Employ Additives: Always use carbodiimides in conjunction with additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][9] These additives react with the activated amino acid to form an active ester that is less susceptible to epimerization.[10]
Switch to Onium Salts: Consider using phosphonium or aminium/uronium salt-based reagents like HATU, HBTU, or COMU.[8][11] These reagents often provide high coupling efficiency with reduced epimerization, especially when paired with a suitable base.[8] COMU, an oxyma-based reagent, is particularly noteworthy for its high efficiency and safety profile.[11][12]
For Highly Sensitive Residues: For amino acids that are exceptionally prone to epimerization, consider using a reagent known for its low racemization potential, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[11]
Table 1: Comparative Impact of Coupling Reagents on Epimerization
Excellent for sensitive amino acids, though coupling can be slower.[11]
2. Base Selection and Stoichiometry
Probable Cause: The type and amount of base used can significantly influence the rate of epimerization. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton, promoting both oxazolone formation and direct enolization.[9]
Solutions:
Use a Weaker or Hindered Base: Switch from strong bases like DIPEA or TEA to a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine (TMP).[5][9][14]
Optimize Stoichiometry: Use the minimum amount of base necessary to facilitate the coupling reaction. Excess base will increase the risk of epimerization.[10]
Consider Base-Free Conditions: For particularly sensitive couplings, especially with cysteine, a combination of DIC and an additive like HOBt or HOAt can be effective without any added base.[8][10]
3. Solvent and Temperature Control
Probable Cause: Reaction conditions such as solvent polarity and temperature play a crucial role. Polar aprotic solvents like DMF can increase the rate of epimerization.[15] Higher reaction temperatures accelerate all reactions, including the undesired epimerization pathways.[6][10]
Solutions:
Solvent Choice: If substrate solubility allows, consider using less polar solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[6][15]
Temperature Reduction: Perform the coupling reaction at a lower temperature, for instance, 0 °C.[10][16] While this may slow down the reaction, it disproportionately reduces the rate of epimerization. For microwave-assisted syntheses, reducing the temperature to 50°C for sensitive residues can be beneficial.[5]
4. Reaction Time and Pre-activation
Probable Cause: Prolonged exposure of the activated amino acid to basic conditions before the addition of the amine component can lead to increased epimerization.[6]
Solutions:
Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated by the coupling reagent before the amine is introduced.[6]
In Situ Activation: Employ an in situ activation method where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its concentration and the opportunity for epimerization.[6]
Troubleshooting Workflow
Here is a decision-making flowchart to guide your troubleshooting process when epimerization is detected.
Caption: A decision-making flowchart for troubleshooting unexpected epimerization.
Experimental Protocols
Protocol 1: General Low-Epimerization Coupling using DIC/Oxyma
This protocol provides a robust starting point for minimizing epimerization during a standard manual solid-phase peptide synthesis (SPPS) coupling cycle.
Workflow Diagram
Caption: Step-by-step workflow for a low-epimerization coupling protocol.
Methodology:
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).[5]
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure the complete removal of piperidine.[5]
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 3 equivalents of the N-protected (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and 3 equivalents of Oxyma in a minimal amount of DMF.
Add 3 equivalents of Diisopropylcarbodiimide (DIC).
Allow the mixture to pre-activate for 1-5 minutes.
Add the activation mixture to the washed resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For this particularly sensitive amino acid, performing the coupling at 0°C is highly recommended.[10]
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[5]
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[5]
Protocol 2: Epimerization Suppression with Copper(II) Chloride
This protocol is particularly useful in solution-phase synthesis or for segment coupling where epimerization is a major concern, especially with cysteine residues. The addition of CuCl₂ has been shown to suppress racemization.[10][13]
Methodology:
Reagent Preparation: In an appropriate vessel, dissolve the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[6]
Cooling: Cool the mixture to 0 °C in an ice bath.
Amine Addition: Add the amine component (1.2 eq) to the cooled mixture.
Coupling Reagent Addition: Add the carbodiimide coupling reagent (e.g., EDC, 1.1 eq) to the reaction mixture.
Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-24 hours while monitoring for completion.
Work-up and Analysis: Perform a standard aqueous work-up. Analyze the final product for epimeric purity using chiral HPLC.
References
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
Epimerisation in Peptide Synthesis - OUCI. (URL: [Link])
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. (URL: [Link])
The Ultimate Peptide Synthesis Beginners Guide: Common Mistakes and How to Avoid Them - PepEurope LTD. (URL: [Link])
Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
Epimerisation in Peptide Synthesis - PubMed. (URL: [Link])
Epimerisation in Peptide Synthesis - PMC - NIH. (URL: [Link])
(PDF) Epimerisation in Peptide Synthesis - ResearchGate. (URL: [Link])
White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova. (URL: [Link])
Ultrafast Peptide Synthesis at Elevated Temperature - AWS. (URL: [Link])
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. (URL: [Link])
Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - RSC Publishing. (URL: [Link])
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. (URL: [Link])
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. - R Discovery. (URL: [Link])
Ready-Made Amino Acids - Research - American Peptide Society. (URL: [Link])
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])
Technical Support Center: Column Chromatography Purification of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Welcome to the technical support guide for the purification of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during column chromatography purification of this and similar amino acid esters.
Section 1: Method Development & Initial Setup
This section focuses on the foundational steps of establishing a robust purification protocol. Proper initial setup is critical to prevent common issues and ensure a successful separation.
Q1: What is the best starting point for choosing a stationary and mobile phase for purifying (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate?
A1: The key to selecting the right system lies in understanding the molecule's structure: it contains a basic primary amine, an ester, and a moderately non-polar vinylphenyl group.
Stationary Phase: Standard silica gel is the most common and cost-effective choice. However, the primary amine group in your compound is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing.[1][2] To mitigate this, it is highly recommended to either use a mobile phase modifier or consider an alternative stationary phase.
Mobile Phase Development with TLC: Thin-Layer Chromatography (TLC) is the essential first step to determine an effective solvent system.[3] Start by testing solvent systems of varying polarity. A good target Rf (retention factor) for the desired compound is between 0.2 and 0.4, as this range typically translates well to column chromatography separation.[3]
Experimental Protocol: Initial TLC Analysis
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
Spot Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
Develop Plates: Place the plates in developing chambers containing different solvent systems.
Visualize: Check the plates under a UV lamp (254 nm) to visualize the aromatic compound. You can also use a potassium permanganate stain to visualize a broader range of compounds.
Analyze: Calculate the Rf value for your target compound in each system and observe the separation from impurities.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System
Polarity
Typical Application
Notes
Hexane / Ethyl Acetate (EtOAc)
Low to Medium
Good for separating moderately polar compounds from non-polar impurities.
Start with a 7:3 or 1:1 ratio and adjust as needed.
Dichloromethane (DCM) / Methanol (MeOH)
Medium to High
Effective for more polar compounds.
Start with a 98:2 or 95:5 ratio. Be aware that high concentrations of methanol can dissolve some silica.
DCM / EtOAc
Low to Medium
Offers different selectivity compared to hexane-based systems.
A good alternative if hexane/EtOAc provides poor separation.
Section 2: Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the column chromatography of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and provides systematic solutions.
Q2: My purified compound shows significant peak tailing on the chromatogram. What is causing this and how can I fix it?
A2: Peak tailing is the most common problem when purifying basic compounds like your amino ester on standard silica gel.[1][4] This occurs because the basic amine group interacts strongly and non-ideally with the acidic silanol groups (Si-OH) on the silica surface.[1] This acid-base interaction slows down a portion of the molecules, causing them to elute gradually and form a "tail."
Solutions:
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, preventing your compound from interacting with them.[1]
Protocol: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your chosen eluent (e.g., 90:9.5:0.5 Hexane/EtOAc/TEA).[1][3] Equilibrate the column with this modified mobile phase before loading your sample.[1]
Switch to a Different Stationary Phase: If mobile phase modification is insufficient or if triethylamine is undesirable in the final product, consider a different stationary phase.
Amino-functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a less acidic surface that is more forgiving to basic compounds.[1][5]
Deactivated or End-capped Silica: Modern, high-quality silica gels are often "end-capped" to reduce the number of free silanol groups, which can also minimize tailing.[2]
Q3: I'm getting poor separation between my target compound and an impurity. How can I improve the resolution?
A3: Poor resolution means the chosen chromatography conditions are not sufficient to separate compounds with similar properties.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor separation.
Detailed Steps:
Optimize Mobile Phase Polarity: If your TLC shows spots that are too close together, fine-tune the solvent ratio. Small changes can have a big impact on resolution.
Change Solvent Selectivity: If adjusting polarity doesn't work, the compounds may have similar polarities but different functional groups. Switching one of the solvents (e.g., from ethyl acetate to acetone or dichloromethane) can change the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) and improve separation.[3]
Reduce Sample Load: Overloading the column is a common cause of poor resolution. The stationary phase becomes saturated, and the separation bands broaden and overlap. A general rule is to load no more than 1-5% of the silica gel's mass.
Ensure Proper Column Packing: A poorly packed column with channels or air gaps will lead to an uneven flow of the mobile phase, causing band broadening and terrible resolution.[4] Always ensure the column is packed uniformly.
Q4: My yield is very low after purification. Where could my compound be going?
A4: Low yield can be attributed to several factors, primarily irreversible adsorption onto the column or degradation.
Irreversible Adsorption: As discussed with peak tailing, the strong interaction between the amine and acidic silica can be so significant that a portion of your compound never elutes from the column.[1] Using a mobile phase modifier like triethylamine is the best way to prevent this.
Compound Degradation: The acidic silica gel can catalyze the degradation of sensitive compounds.[3] While the (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate structure is relatively robust, the ester is susceptible to hydrolysis if water is present in the solvents, especially in combination with the acidic silica surface.
Solution: Always use dry (anhydrous) solvents for your chromatography if you suspect degradation. Pre-treating the silica by flushing the column with an eluent containing triethylamine can also create a less acidic environment.[3]
Incomplete Elution: It's possible the mobile phase is not polar enough to elute your compound completely. After collecting your main fractions, try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM) and check these fractions by TLC to see if any product was left behind.
Table 2: Troubleshooting Summary
Problem
Probable Cause(s)
Recommended Solution(s)
Peak Tailing
Acid-base interaction between basic amine and acidic silica.[1][2]
Add 0.5-1% triethylamine or NH4OH to the eluent.[1][3] Use an amino-functionalized or end-capped column.[1][5]
Poor Resolution
Incorrect mobile phase polarity/selectivity.[3] Column overloading. Poor column packing.[4]
Optimize eluent using TLC. Try a different solvent system. Reduce the amount of sample loaded. Repack the column carefully.
Low Yield
Irreversible adsorption on silica.[1] Compound degradation on the acidic stationary phase.[3]
Add triethylamine to the eluent to prevent strong binding. Use dry solvents and consider neutralizing the silica before loading.
Cracked Column Bed
Column ran dry. Heat generated during packing or elution.
Ensure the silica bed is always covered with solvent. Pack and run the column at a stable temperature.
Section 3: Advanced Topics & Chiral Integrity
Q5: How can I be sure that the stereochemical integrity of the (S)-enantiomer is maintained during purification?
A5: Standard silica gel chromatography is an achiral technique and will not separate enantiomers. Therefore, it will not change the enantiomeric excess (e.e.) of your product. However, the basic amine and adjacent chiral center could be susceptible to epimerization (racemization) under harsh conditions.
Risk Factors: The primary risk would be exposure to strongly acidic or basic conditions for prolonged periods, which is generally not the case in standard silica gel chromatography. The slightly acidic nature of silica is highly unlikely to cause epimerization at the α-carbon of an amino ester.
Verification: The enantiomeric purity of your final product should always be confirmed by an independent chiral method.
Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess. Specific chiral columns (e.g., Daicel Chiralpak series) are used to separate the (S) and (R) enantiomers.[6][7][8][9]
Optical Rotation: Measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure (S)-enantiomer can provide a good indication of chiral purity.[10]
Workflow for Purification and Chiral Purity Verification
Technical Support Center: Improving Reaction Kinetics of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the crucial C-C bond-forming step to install the vinyl group onto the phenylalanine backbone, particularly when aiming for mild reaction conditions. The synthesis of this compound, a valuable building block, typically relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction. Achieving high yield and fast kinetics without resorting to harsh conditions presents a common set of challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental hurdles. Our approach is rooted in mechanistic principles to empower you to make informed decisions for reaction optimization.
This section addresses the most common initial problems encountered during the reaction setup and execution.
Q1: My reaction shows very low or no conversion of the starting material, (S)-Methyl 2-amino-3-(4-halophenyl)propanoate. What are the first things I should check?
A1: This is the most frequent issue and typically points to a problem with the catalytic system or reaction environment. Before making significant changes, verify the following:
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and also oxidize phosphine ligands.[1][2]
Reagent Quality: Verify the integrity of your reagents. Phosphine ligands can oxidize over time if not stored properly.[2] Boronic acids can degrade via protodeboronation, especially if they are old or have been exposed to moisture.[3] Consider using a fresh batch of ligands and the boronic acid partner.
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4][5] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your conditions are suitable for this reduction. Using modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) can provide more reliable generation of the active catalyst.[2]
Q2: I observe the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What does this mean?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[1] This depletes the concentration of the active, soluble catalyst in the reaction medium, causing the reaction to stop.[1]
Cause: This often happens when the ligand is not effectively stabilizing the palladium center or when the reaction temperature is too high for the chosen catalyst system. An insufficient ligand-to-palladium ratio can also lead to aggregation.[2]
Solution:
Screen Ligands: Switch to a more robust ligand, often one that is more sterically bulky and electron-rich (e.g., biaryl phosphines like SPhos or XPhos), which can better stabilize the palladium nanoparticles and prevent agglomeration.[6]
Optimize Ligand:Pd Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific system.[2]
Lower Temperature: Reduce the reaction temperature. While this may slow the reaction rate, it can preserve the catalyst's lifetime. Finding the optimal balance is key.[2]
Q3: My main side product is a biaryl species from the homocoupling of my vinylboronic acid. How can I minimize this?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[6][7]
Cause: Oxygen can facilitate an alternative catalytic cycle that couples two boronic acid molecules. This is particularly problematic under basic conditions.[8]
Solution:
Rigorous Degassing: This is the most critical step. Use a more thorough degassing method, such as three freeze-pump-thaw cycles, especially for sensitive reactions.[3] Sparging with argon for 15-30 minutes is also effective.[2]
Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the aryl halide starting material relative to the vinylboronic acid. This can favor the desired cross-coupling pathway.[6]
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby suppressing the rate of homocoupling.[3]
Section 2: In-Depth Troubleshooting Guide for Reaction Optimization
If initial troubleshooting does not resolve the issues, a more systematic approach to optimizing the reaction parameters is required.
Guide 1: Overcoming Low Conversion and Sluggish Kinetics
Low conversion under mild conditions is often a result of a mismatch between the substrate's reactivity and the catalyst system's activity. The key is to enhance the rate of the slowest step in the catalytic cycle, which for less reactive substrates is often the oxidative addition.[9]
Caption: Troubleshooting workflow for low conversion.
Table 1: Comparison of Common Ligands and Bases for Suzuki-Miyaura Coupling
Parameter
Category
Examples
Rationale & Key Considerations
Ligand
Monodentate Phosphines
PPh₃, P(t-Bu)₃
PPh₃: A standard, but often requires higher temperatures. P(t-Bu)₃: More electron-rich and bulky, can be effective for some substrates.[10]
Biaryl Phosphines
XPhos, SPhos, RuPhos
Highly Recommended: These bulky, electron-rich ligands excel at stabilizing Pd(0) and accelerating the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[6] They are often the key to success under mild conditions.
Base
Carbonates
K₂CO₃, Cs₂CO₃
K₂CO₃: A common, mild base, often used with aqueous solvent mixtures. Cs₂CO₃: More soluble and often more effective than K₂CO₃, but more expensive.
Phosphates
K₃PO₄
Highly Recommended: A strong, non-nucleophilic base that is very effective in many Suzuki couplings.[3] It works well in both aqueous and anhydrous conditions and is often a superior choice for challenging substrates.
Hydroxides / Alkoxides
NaOH, KOtBu
Use with Caution: Very strong bases that can dramatically increase reaction rates.[8][11] However, they are incompatible with base-sensitive functional groups (like the methyl ester in your product) and can promote side reactions.[1]
Guide 2: Identifying and Mitigating Key Side Reactions
Even with good conversion, the yield can be compromised by competing reaction pathways.
Protodeboronation: This is the cleavage of the C-B bond of the vinylboronic acid by a proton source, replacing it with a C-H bond. This is a common pathway for boronic acid degradation.[3]
Mitigation:
Use boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.[3][12]
Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for some degradation.[3]
Ensure your base is not excessively wet and minimize reaction time where possible.
Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom, leading to the formation of (S)-Methyl 2-amino-3-phenylpropanoate.
Mitigation: This side reaction can be promoted by very active catalysts and sources of hydride (e.g., some amine bases or alcohol solvents).[6][13] If this is a major issue, consider a less active catalyst system or ensure your solvent and base are not potential hydride donors.
Section 3: Key Experimental Protocols
Adherence to standardized, robust protocols is essential for reproducibility and success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a robust starting point for optimization.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate (1.0 mmol, 1.0 eq.), vinylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing via TLC or LC-MS.[3]
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This method is superior to sparging for removing dissolved oxygen.[1][2]
Place the solvent in a robust Schlenk flask sealed with a stopcock.
Freeze: Freeze the solvent completely using a liquid nitrogen bath.
Pump: With the solvent frozen, open the stopcock to a high-vacuum line for 5-10 minutes to remove gases from the headspace.
Thaw: Close the stopcock to the vacuum line and thaw the solvent completely in a water bath. You will see bubbles of gas being released from the liquid.
Repeat this freeze-pump-thaw cycle at least three times for maximum effect. After the final cycle, backfill the flask with Argon or Nitrogen.
Section 4: The Palladium-Catalyzed Cross-Coupling Cycle
Understanding the mechanism is crucial for rational troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps.[6][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[9][14]
Transmetalation: The organic group from the vinylboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boron reagent.[6][11]
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together and eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
References
Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15).
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
Cross-Coupling Reactions Guide. (n.d.).
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. (n.d.).
Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (n.d.).
Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (n.d.).
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects | Journal of the American Chemical Society - ACS Publications. (2008, October 11).
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Phosphine Ligand Application Guide. (n.d.).
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025, September 30).
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18).
Technical Support Center: Stabilization & Handling of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Welcome to the Technical Support Center for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate . This unnatural amino acid derivative features a highly reactive 4-vinylphenyl (styrene-like) moiety, an oxidatively sensitive p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate . This unnatural amino acid derivative features a highly reactive 4-vinylphenyl (styrene-like) moiety, an oxidatively sensitive primary amine, and a methyl ester. While the ester and amine groups are generally stable at ambient conditions, the vinyl group introduces severe vulnerabilities to UV-induced and thermal auto-polymerization.
This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to ensure the structural integrity of your monomer from synthesis to downstream application.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my monomer turn viscous or form an insoluble white precipitate during room-temperature storage?A: This is the hallmark of thermal auto-polymerization. The 4-vinylphenyl group behaves identically to styrene. Even in complete darkness, ambient thermal energy initiates the Mayo mechanism [1]. Two monomer molecules undergo a Diels-Alder cycloaddition to form a highly reactive intermediate dimer. This dimer then reacts with a third monomer via molecule-assisted homolysis (MAH) to generate initiating monoradicals[2]. Once initiated, radical propagation is rapid, exothermic, and irreversible, transforming your monomer into a useless polystyrene derivative.
Q2: I purged my storage vial with 100% Argon to protect the amine from oxidation, but the monomer still polymerized. Why?A: This is a critical, counter-intuitive error common in organic synthesis labs. If you are relying on phenolic inhibitors like 4-tert-butylcatechol (TBC) to stabilize the vinyl group, they strictly require dissolved oxygen to function [3]. TBC does not react efficiently with carbon-centered monomer radicals (M•). Instead, trace oxygen rapidly reacts with M• to form peroxide radicals (MOO•). TBC then donates a hydrogen atom to quench the MOO• radical[4]. By purging your vial with 100% Argon, you removed the oxygen necessary for the inhibitor's mechanism of action, leading to runaway Mayo-initiated polymerization[5].
Q3: How do I protect the monomer from UV degradation?A: UV light bypasses the thermal Mayo dimer intermediate entirely by directly cleaving the vinyl double bond or exciting the molecule to abstract hydrogen, instantly generating radicals. You must store the monomer in strictly opaque or amber glass vials. When handling the monomer on the benchtop, minimize exposure to direct fluorescent lighting or sunlight.
Q4: Are the methyl ester or amino groups at risk during thermal storage?A: While amino acid methyl esters can undergo thermal degradation (e.g., forming diketopiperazines or undergoing ester cleavage), these pathways typically require elevated temperatures (>120°C)[6]. These degradation pathways are negligible at the sub-zero temperatures (-20°C) required to suppress vinyl polymerization.
Part 2: Mechanistic & Workflow Visualizations
Diagram 1: Mayo mechanism of thermal auto-polymerization and TBC-mediated radical scavenging.
Diagram 2: End-to-end workflow for the stabilization, storage, and preparation of the monomer.
Part 3: Quantitative Stability Data
The following table summarizes the expected shelf-life of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate under various storage conditions.
Storage Condition
Inhibitor Present
Atmosphere
Expected Shelf-Life
Primary Failure Mode
25°C, Clear Vial
None
Air
< 24 hours
UV/Thermal Polymerization
25°C, Amber Vial
15 ppm TBC
Air
1 - 2 weeks
Thermal Polymerization
-20°C, Amber Vial
None
Air
1 - 3 months
Slow Thermal Polymerization
-20°C, Amber Vial
15 - 50 ppm TBC
Air (Trace O2)
> 12 months
Stable (Optimal)
-20°C, Amber Vial
15 - 50 ppm TBC
100% Argon
< 1 month
O2 Depletion / TBC Failure
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Doping with TBC for Long-Term Storage
Causality: 4-tert-butylcatechol (TBC) is up to 25 times more effective than hydroquinone at moderate temperatures[3]. Doping the monomer ensures that any thermally generated radicals are immediately quenched before they can propagate.
Self-Validation: A properly doped and stored monomer will remain a free-flowing liquid (or easily soluble solid, depending on the exact salt form) with no increase in viscosity over months of storage.
Prepare a 1000 ppm stock solution of TBC in an anhydrous, inert solvent compatible with your downstream workflow (e.g., Dichloromethane or Methanol).
Add the appropriate volume of the TBC stock to your purified monomer to achieve a final concentration of 15–50 ppm [5].
Do not sparge with inert gas. Leave a small headspace of ambient air in the amber storage vial. This provides the stoichiometric oxygen required for the TBC radical-scavenging cycle[4].
Seal tightly with a PTFE-lined cap, wrap in aluminum foil (if an amber vial is unavailable), and store at -20°C.
Protocol B: Rapid Inhibitor Removal via Basic Alumina Plug
Causality: TBC will severely inhibit downstream radical polymerizations and can interfere with sensitive organometallic cross-coupling reactions or peptide couplings. It must be removed immediately prior to use.
Self-Validation: TBC is a catechol derivative. When it binds to basic alumina, it oxidizes slightly, leaving a visible yellowish/brown band at the top of the stationary phase. The elution of a colorless liquid confirms the successful stripping of the inhibitor.
Pack a short glass column or a glass Pasteur pipette with 2–3 cm of Basic Alumina (Brockmann Grade I).
Dissolve the TBC-doped monomer in a non-polar to slightly polar solvent (e.g., Ethyl Acetate or Dichloromethane).
Pass the solution through the basic alumina plug.
Visually confirm the retention of the inhibitor (yellowish band at the top of the plug).
Concentrate the colorless eluent under reduced pressure (keep the rotary evaporator water bath <30°C to prevent thermal initiation) and use the purified monomer immediately.
Part 5: References
Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects
Source: Biomacromolecules (ACS Publications)
URL:[Link]
Direct evidence for the gas phase thermal polymerization of styrene. Determination of the initiation mechanism and structures of the early oligomers
Source: Journal of the American Chemical Society (PubMed)
URL:[Link]
The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem
Source: Journal of the American Chemical Society
URL:[Link]
Styrene Monomer: Safe Handling Guide
Source: Plastics Europe
URL:[Link]
A Comparative Guide to the Reactivity of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and (S)-4-vinylphenylalanine for Researchers and Drug Development Professionals
In the landscape of non-canonical amino acids (ncAAs), molecules that offer unique chemical handles for bioconjugation, polymer synthesis, and the development of novel therapeutics are of paramount importance. Among thes...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of non-canonical amino acids (ncAAs), molecules that offer unique chemical handles for bioconjugation, polymer synthesis, and the development of novel therapeutics are of paramount importance. Among these, phenylalanine analogs bearing a vinyl group have garnered significant attention due to the versatile reactivity of the vinyl moiety. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and (S)-4-vinylphenylalanine. Our analysis is grounded in fundamental chemical principles and supported by experimental insights to aid researchers in selecting the optimal building block for their specific application.
Introduction to the Molecules
At a glance, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and (S)-4-vinylphenylalanine are structurally similar, both featuring a vinylphenyl side chain. The key distinction lies in the C-terminus: the former is a methyl ester, while the latter possesses a free carboxylic acid. This seemingly subtle difference has profound implications for their respective reactivities and handling in synthetic protocols.
(S)-4-vinylphenylalanine , also known as (S)-2-amino-3-(4-vinylphenyl)propanoic acid, is a non-canonical amino acid that can be incorporated into peptides and proteins. Its structure is analogous to the essential amino acid phenylalanine, with the addition of a vinyl group on the phenyl ring[1].
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is the methyl ester derivative of (S)-4-vinylphenylalanine. In this form, the carboxylic acid is protected, a common strategy in peptide synthesis to prevent unwanted side reactions[2][][4].
Below is a table summarizing their key properties:
Property
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
(S)-4-vinylphenylalanine
Molecular Formula
C12H15NO2
C11H13NO2
Molecular Weight
205.25 g/mol
191.22 g/mol
C-terminus
Methyl Ester
Carboxylic Acid
Solubility
Generally more soluble in organic solvents
Soluble in aqueous solutions (pH dependent) and some polar organic solvents
pKa (Carboxyl)
N/A (Ester)
~2.2
pKa (Amine)
~7-8
~9.3
Comparative Reactivity Analysis
The primary difference in reactivity between these two molecules stems from the presence of a free carboxylic acid in (S)-4-vinylphenylalanine versus a methyl ester in its counterpart. This affects both the reactivity of the amino acid core and the vinyl side chain.
Reactivity of the Amino Acid Core
The amino and carboxyl groups are the fundamental reactive sites of an amino acid.
Amide Bond Formation: In peptide synthesis, the formation of an amide bond is a cornerstone reaction.
(S)-4-vinylphenylalanine: The free carboxylic acid can be activated (e.g., using carbodiimides like DCC or EDC) to react with a free amine, forming a peptide bond. However, the presence of both a free amine and a carboxylic acid in the same molecule can lead to self-polymerization if not properly managed[4]. Therefore, protection of the amino group (e.g., with Boc or Fmoc) is typically required.
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate: The methyl ester protects the carboxylic acid, preventing its participation in amide bond formation.[2][] This allows the free amino group to be selectively reacted with an activated carboxyl group of another amino acid or molecule. This is a common strategy in stepwise peptide synthesis[4]. To involve the C-terminus in a subsequent reaction, the methyl ester must be cleaved (deprotected), typically through saponification (base-mediated hydrolysis) or enzymatic hydrolysis[5].
Nucleophilicity:
(S)-4-vinylphenylalanine: The carboxylate anion (formed under basic conditions) is a potent nucleophile. This can lead to undesired side reactions, for instance, with alkyl halides, if other transformations on the molecule are attempted without protection[5].
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate: The methyl ester is significantly less nucleophilic than a carboxylate, thus minimizing such side reactions.
Reactivity of the Vinyl Group
The vinyl group offers a rich playground for chemical modifications, including polymerization, cross-coupling reactions, and various addition reactions.
Polymerization: Both molecules can serve as monomers for the synthesis of polymers. The reactivity in polymerization can be influenced by the C-terminal group, particularly in ionic polymerization methods.
In cationic polymerization , the free carboxylic acid of (S)-4-vinylphenylalanine could potentially interfere with the cationic initiator. In contrast, the methyl ester of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is less likely to cause such interference.
Cross-Coupling Reactions: The vinyl group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki). The choice between the free acid and the ester can be critical for catalyst compatibility and reaction conditions. For instance, basic conditions often employed in Suzuki couplings could lead to the deprotonation of the carboxylic acid, potentially affecting the solubility and reactivity of the monomer. The methyl ester provides a more "organic-soluble" and electronically consistent substrate under a wider range of coupling conditions.
Bioconjugation: The vinyl group is a target for selective bioconjugation reactions. For example, vinylheteroarenes have been shown to react selectively with cysteine residues in proteins[7]. The choice between the free acid and the ester will depend on the overall strategy for linking the amino acid to a larger biomolecule. If the amino acid is first incorporated into a peptide via solid-phase peptide synthesis (SPPS), the free acid form (with N-terminal protection) is typically used. If the modification is performed in solution, the methyl ester might be preferred to avoid complications from the free carboxylate.
Experimental Protocols
Amide Bond Formation using (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
This protocol describes the coupling of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate with an N-Boc protected amino acid.
Dissolve N-Boc-Alanine (1.1 eq), DCC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
Stir the mixture at 0 °C for 30 minutes.
In a separate flask, dissolve (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
Add the solution from step 3 to the activated ester solution from step 2.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the resulting dipeptide by column chromatography.
Saponification of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
This protocol describes the deprotection of the methyl ester to yield (S)-4-vinylphenylalanine.
Materials:
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Methanol (MeOH) or Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Procedure:
Dissolve (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in a mixture of MeOH/water or THF/water.
Add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water.
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.
Remove the organic solvent under reduced pressure.
The aqueous solution containing the product can be used directly or the product can be isolated by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration.
Visualization of Reactivity Differences
The following diagrams illustrate the key differences in reactivity.
Caption: Reactivity of the amino acid core.
Caption: Simplified peptide synthesis workflows.
Conclusion and Recommendations
The choice between (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and (S)-4-vinylphenylalanine is dictated by the intended synthetic route and the desired final product.
For stepwise solution-phase or solid-phase peptide synthesis , where the vinyl-containing amino acid is to be elongated from its N-terminus, (S)-4-vinylphenylalanine (with appropriate N-terminal protection) is the standard choice.
When the goal is to selectively react the amino group while keeping the carboxyl group inert, or to improve solubility in organic solvents for reactions involving the vinyl group, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is the superior option. Its protected C-terminus prevents self-polymerization and unwanted nucleophilic side reactions.
For applications in polymer science , the choice may depend on the type of polymerization. The methyl ester is likely more amenable to a broader range of polymerization conditions, especially those sensitive to acidic protons or nucleophiles.
Ultimately, a thorough understanding of the reactivity of both the amino acid core and the unique vinyl side chain is crucial for the successful design and execution of experiments in the exciting field of non-canonical amino acid chemistry.
References
ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from ResearchGate. [Link]
MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from MDPI. [Link]
Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from Master Organic Chemistry. [Link]
PubChem. (n.d.). (2S)-2-amino-3-(4-methylphenyl)propanoic acid. Retrieved from PubChem. [Link]
PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from PubChem. [Link]
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from Beilstein Journals. [Link]
Wikipedia. (n.d.). Phenylalanine. Retrieved from Wikipedia. [Link]
ResearchGate. (n.d.). Visible-light-induced phenylalanine bioconjugation. Retrieved from ResearchGate. [Link]
MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from MDPI. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Vinylallenes. Retrieved from ResearchGate. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Chemical Properties and Synthesis of (4-Vinylphenyl)methanol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Macmillan Group. (2017, December 4). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Retrieved from Macmillan Group. [Link]
ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from ResearchGate. [Link]
Organic Syntheses. (1996). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from Organic Syntheses. [Link]
PMC. (2021, June 7). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Retrieved from PMC. [Link]
John Jay College. (n.d.). ALKYL AND ACYL SUBSTITUTED VINYLSTANNANES: SYNTHESIS AND REACTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS. Retrieved from John Jay College. [Link]
MilliporeSigma. (n.d.). (S)-2-((S)-2-Amino-3-methylbutanamido)propanoic acid. Retrieved from MilliporeSigma. [Link]
PubChem. (n.d.). Ser-Phe. Retrieved from PubChem. [Link]
PubChem. (n.d.). (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid. Retrieved from PubChem. [Link]
MDPI. (2023, October 20). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from MDPI. [Link]
Europe PMC. (2011, April 20). Bioconjugation of L-3,4-dihydroxyphenylalanine containing protein with a polysaccharide. Retrieved from Europe PMC. [Link]
eLife. (2025, February 28). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. Retrieved from eLife. [Link]
RSC Publishing. (n.d.). Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. Retrieved from RSC Publishing. [Link]
Comprehensive Comparison Guide: HPLC Validation Methods for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Purity
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (commonly referred to as p-vinyl-L-phenylalanine methyl ester) is a highly specialized unnatural amino acid derivative. Featuring both a reactive vinyl group and a methyl es...
Author: BenchChem Technical Support Team. Date: March 2026
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (commonly referred to as p-vinyl-L-phenylalanine methyl ester) is a highly specialized unnatural amino acid derivative. Featuring both a reactive vinyl group and a methyl ester, it serves as a critical building block in bioconjugation, polymer-supported peptide synthesis, and the development of targeted radiopharmaceuticals[1]. However, its dual-reactive nature makes it inherently susceptible to degradation—such as vinyl polymerization or ester hydrolysis—necessitating rigorous, highly specific analytical control.
As a Senior Application Scientist, I have structured this guide to objectively compare three chromatographic strategies: Reverse Phase HPLC (RP-HPLC), Chiral HPLC, and Ultra-High Performance Liquid Chromatography (UHPLC). All methodologies discussed are designed as self-validating systems aligned with the latest for the validation of analytical procedures[2].
Methodological Comparison & Performance Data
To establish a comprehensive purity profile, analysts must differentiate between chemical impurities (e.g., synthesis byproducts, oxidation products) and chiral impurities (e.g., the unwanted (R)-enantiomer). No single chromatographic method optimally captures both without severely compromising run time or resolution.
RP-HPLC (The Standard): Utilizes a C18 stationary phase. It provides excellent theoretical plate counts for resolving chemical impurities but cannot resolve enantiomers.
Chiral HPLC (The Specialist): Employs an immobilized polysaccharide-based stationary phase. It is strictly necessary for determining enantiomeric excess (%ee) but exhibits broader peaks and longer run times for general chemical impurities.
UHPLC (The Accelerator): Uses sub-2 µm particle columns. It drastically reduces run time and solvent consumption while improving sensitivity, making it ideal for high-throughput in-process control (IPC).
Table 1: Performance Comparison of Chromatographic Alternatives
Parameter
RP-HPLC (Chemical Purity)
Chiral HPLC (Enantiomeric Purity)
UHPLC (High-Throughput)
Column Type
C18 (5 µm, 250 x 4.6 mm)
Amylose-based (5 µm, 250 x 4.6 mm)
C18 (1.7 µm, 100 x 2.1 mm)
Mobile Phase
Water/MeCN (0.1% TFA)
Hexane/IPA (90:10, 0.1% DEA)
Water/MeCN (0.1% Formic Acid)
Run Time
~25 mins
~35 mins
~5 mins
Resolution (
Rs
)
> 2.0 (related substances)
> 1.5 (between enantiomers)
> 2.5 (related substances)
LOD (S/N 3:1)
0.05 µg/mL
0.15 µg/mL
0.01 µg/mL
Primary Utility
Final API release testing
Chiral purity verification
In-process synthesis monitoring
Experimental Protocols & Mechanistic Causality
A robust protocol is not just a list of steps; it requires an understanding of why specific parameters are chosen.
Causality Check: The addition of 0.1% Trifluoroacetic acid (TFA) in the RP-HPLC mobile phase is not arbitrary. TFA acts as an ion-pairing agent that suppresses the ionization of the compound's
α
-amino group. This prevents secondary electrostatic interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[1]. Conversely, in Normal-Phase Chiral HPLC, Diethylamine (DEA) is added to sharpen the peaks of basic amino compounds by competing for acidic active sites on the chiral stationary phase.
Protocol A: RP-HPLC Method for Chemical Purity
Sample Preparation: Dissolve 10 mg of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL stock solution. Crucial Step: Sonicate for no more than 5 minutes at
≤25∘C
to prevent thermally induced polymerization of the reactive vinyl group.
System Setup:
Column: ReproSil 100 C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1].
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for the conjugated vinyl-phenyl chromophore).
Injection Volume: 10 µL.
Gradient Elution:
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Program: Time 0-5 min: 5% B; Time 5-20 min: linear gradient to 75% B; Time 20-25 min: 75% B.
System Suitability: Inject a standard solution (0.1 mg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be
≤2.0%
, and the tailing factor (
Tf
) must be
≤1.5
.
Protocol B: Chiral HPLC for Enantiomeric Excess (ee)
Sample Preparation: Dissolve the sample in Hexane:Isopropanol (80:20 v/v) to a concentration of 0.5 mg/mL. Note: Strictly avoid aqueous diluents to maintain the structural integrity of the normal-phase chiral column.
System Setup:
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).
Flow Rate: 0.8 mL/min.
Detection: UV at 254 nm.
Analysis: The (R)-enantiomer typically elutes before the (S)-enantiomer due to differing transient diastereomeric interactions with the chiral selector. Calculate %ee using the area normalization method.
Fig 1: Chromatographic method selection and validation workflow.
ICH Q2(R2) Validation Framework
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to[2]. A self-validating system continuously proves its own reliability through built-in controls and forced degradation studies.
Specificity & Forced Degradation:
Specificity is the ability to assess the analyte unequivocally in the presence of impurities[3]. For this specific compound, targeted degradation is critical:
Oxidation: Exposure to 3%
H2O2
targets the electron-rich vinyl group, forming epoxides.
Hydrolysis: Exposure to 0.1M NaOH or HCl targets the methyl ester, converting it to the corresponding carboxylic acid (p-vinyl-L-phenylalanine).
Acceptance Criteria: The active peak must be completely resolved from all degradation products (
Rs>1.5
), and peak purity analysis via Diode Array Detector (DAD) must confirm no co-eluting impurities.
Linearity and Range:
Prepare solutions ranging from the Reporting Level (typically 0.05% of nominal concentration) to 120% of the specification limit[3].
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy (Recovery):
Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration.
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision):
Analyze six independent sample preparations at 100% test concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).
Acceptance Criteria: The Relative Standard Deviation (RSD) for both sets must be
≤2.0%
.
Fig 2: Core ICH Q2(R2) validation parameters and acceptance criteria.
Conclusion
For the comprehensive purity analysis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a dual-method approach is mandatory. RP-HPLC (or UHPLC for enhanced throughput) provides the necessary resolution to monitor chemical degradation, particularly the vulnerable vinyl and ester moieties. Concurrently, Chiral HPLC ensures the enantiomeric fidelity of the amino acid center. By grounding these methodologies in the ICH Q2(R2) validation framework, laboratories can establish a highly trustworthy, self-validating analytical control strategy.
References
Stabilized 111In-Labeled sCCK8 Analogues for Targeting CCK2-Receptor Positive Tumors: Synthesis and Evaluation. Bioconjugate Chemistry - ACS Publications.[Link]
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and its Phenylalanine Analogue
An In-Depth Technical Guide This guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a novel unnatural amino acid ester. As dir...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
This guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a novel unnatural amino acid ester. As direct experimental data for this specific compound is not widely available, this document leverages established principles of mass spectrometry and compares its predicted fragmentation behavior with that of its well-characterized structural analogue, (S)-Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester). This comparative approach offers valuable insights for researchers in drug discovery and synthetic chemistry for the identification and structural elucidation of novel compounds incorporating the 4-vinylphenylalanine scaffold.
Introduction: The Structural Context
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a derivative of the natural amino acid phenylalanine. The key distinction is the presence of a vinyl group at the para-position of the phenyl ring. This modification introduces a site of unsaturation that can be used for further chemical modifications, such as polymerization or click chemistry, making it a valuable building block in materials science and pharmaceutical development.
Understanding the mass spectrometric behavior of this molecule is crucial for its characterization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a fragmentation "fingerprint" that is unique to a molecule's structure. By inducing fragmentation and analyzing the resulting fragment ions, we can confirm the molecule's identity and deduce its structural components.[1][2]
This guide will focus on fragmentation induced by Collision-Induced Dissociation (CID) following electrospray ionization (ESI), a common technique for analyzing polar, non-volatile molecules like amino acid esters.[3][4] We will predict the primary fragmentation pathways and compare them to the known fragmentation of Phenylalanine methyl ester to highlight the influence of the vinyl substituent.
Proposed Experimental Protocol (ESI-MS/MS)
To ensure the reproducibility and accuracy of the data, a standardized experimental protocol is essential. The following outlines a robust method for acquiring high-quality tandem mass spectra for the target compound.
Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for ESI-MS/MS analysis.
Step-by-Step Methodology
Sample Preparation:
Prepare a stock solution of the analyte at 1 mg/mL in a solution of 50:50 (v/v) acetonitrile and deionized water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode ESI.
From the stock solution, prepare a working solution of 1-10 µg/mL for direct infusion.
Mass Spectrometer Configuration:
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 – 4.5 kV.
Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 30-40 psi).
Drying Gas (N₂): Set to a flow rate and temperature to ensure efficient desolvation (e.g., 8-10 L/min at 300-350 °C).
Data Acquisition:
MS1 (Full Scan): Acquire a full scan mass spectrum over a range of m/z 50 to 500 to identify the protonated molecule, [M+H]⁺.
MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor for tandem mass spectrometry. The collision energy (typically using Argon as the collision gas) should be ramped (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways.
This self-validating protocol ensures that the observed ions are genuine products of the analyte and not artifacts of the experimental setup. The initial full scan confirms the presence and isolation of the correct precursor ion before fragmentation is induced.
Results and Discussion: A Comparative Fragmentation Analysis
The fragmentation of amino acid esters is governed by established chemical principles, primarily involving cleavages adjacent to carbonyl groups, charge-site-initiated reactions at the protonated amine, and benzylic cleavages.[5][6][7]
The monoisotopic mass of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (C₁₂H₁₅NO₂) is 205.1103 Da. Therefore, its protonated molecular ion [M+H]⁺ is expected at m/z 206.1181 . For comparison, Phenylalanine methyl ester (C₁₀H₁₃NO₂) has an [M+H]⁺ ion at m/z 180.0970 .[8]
Predicted Fragmentation Pathways of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
The primary fragmentation pathways are initiated by the protonated amine, which directs cleavage events throughout the molecule.
Caption: Predicted major fragmentation pathways from the [M+H]⁺ ion.
Benzylic Cleavage (Major Pathway): The most favorable fragmentation for phenylalanine derivatives is the cleavage of the Cα-Cβ bond. This is a charge-remote fragmentation that results in a highly stable, resonance-delocalized benzylic or tropylium cation.
Predicted Fragment: For our target molecule, this cleavage yields the 4-vinylbenzyl cation at m/z 117.1 . The extended conjugation provided by the vinyl group further stabilizes this cation, suggesting this will be a highly abundant, and likely base, peak in the spectrum.
Comparative Analogue: For Phenylalanine methyl ester, this same cleavage produces the benzyl/tropylium cation at m/z 91.1 .[8] The 26 Da mass shift is a direct confirmation of the vinyl group's presence.
The corresponding fragment containing the amino acid backbone, [H₂N-CH-COOCH₃]⁺, is expected at m/z 102.1 .
Neutral Loss of Methyl Formate (HCOOCH₃): A common pathway for protonated amino acid esters is the loss of the entire ester group as a stable neutral molecule.[9]
Predicted Fragment: The loss of 60.02 Da from the precursor ion (m/z 206.1) results in an iminium ion at m/z 146.1 . This fragment corresponds to the [M+H - HCOOCH₃]⁺ ion.
Comparative Analogue: For Phenylalanine methyl ester, this loss from m/z 180.1 results in a fragment at m/z 120.1 . Again, the 26 Da mass difference is a clear indicator of the vinyl substituent.
Comparative Data Summary
The table below summarizes the key predicted fragments for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and compares them with the known major fragments of Phenylalanine methyl ester.
Fragment Description
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Phenylalanine methyl ester
Mass Shift (Da)
Precursor Ion [M+H]⁺
m/z 206.1
m/z 180.1
+26
Benzylic Cation
m/z 117.1
m/z 91.1
+26
[M+H - HCOOCH₃]⁺
m/z 146.1
m/z 120.1
+26
Amino Backbone Ion
m/z 102.1
m/z 102.1
0
The consistent +26 Da mass shift for fragments containing the modified phenyl ring provides a robust method for confirming the structure. The unchanged mass of the amino backbone ion (m/z 102.1) further validates the proposed fragmentation mechanisms.
Conclusion
The mass spectrometric fragmentation of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is predicted to be dominated by two primary pathways characteristic of phenylalanine derivatives: benzylic cleavage and the neutral loss of methyl formate. The key diagnostic fragment is the highly stable 4-vinylbenzyl cation at m/z 117.1 , which serves as a definitive marker for the vinylphenylalanine core structure.
By comparing these predicted fragments to the well-established fragmentation pattern of Phenylalanine methyl ester, we have established a clear and logical framework for the structural confirmation of this and similar unnatural amino acids. The consistent mass shifts observed between the analogue and the target compound provide researchers with a reliable analytical handle for identifying these valuable synthetic building blocks in complex reaction mixtures and for confirming the identity of final products in drug development and materials science.
References
Benchchem. (n.d.). Phenylalanylphenylalanine Methyl Ester: A Comprehensive Technical Guide.
PubChem. (n.d.). L-Phenylalanine, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
PubMed. (n.d.). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Retrieved from [Link]
ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]
SpringerLink. (n.d.). Mass spectrometry of isoleucine amino acid under electron impact ionization. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
PLOS One. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Retrieved from [Link]
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. ChemHelp ASAP. Retrieved from [Link]
PLOS One. (n.d.). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Figures. Retrieved from [Link]
Unknown Source. (n.d.).
PMC. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]
MDPI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved from [Link]
MDPI. (2024, October 22). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]
University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
Department of Chemistry and Biochemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
A Comparative Analysis of Polymerization Rates: (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate vs. Styrene
A Technical Guide for Researchers in Polymer Chemistry and Drug Development In the realm of functional polymers, the ability to tailor macromolecular architecture and properties is paramount. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Polymer Chemistry and Drug Development
In the realm of functional polymers, the ability to tailor macromolecular architecture and properties is paramount. This guide provides an in-depth comparison of the polymerization kinetics of a bio-functional monomer, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, with the foundational vinyl monomer, styrene. This analysis is critical for researchers and drug development professionals seeking to design advanced materials with integrated biological functionality, such as drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.
The introduction of an amino acid moiety onto the styrene backbone significantly alters its electronic and steric characteristics, thereby influencing its polymerization behavior. This guide will dissect these differences, provide a theoretical framework for predicting their relative polymerization rates, and present detailed experimental protocols for quantitatively measuring these kinetic parameters.
Theoretical Framework: Substituent Effects on Vinyl Polymerization
The rate of radical polymerization is fundamentally governed by the rate constants of initiation, propagation, and termination. The propagation step, where monomer is added to the growing polymer chain, is particularly sensitive to the electronic and steric nature of the monomer.
Electronic Effects
The vinyl group of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is substituted at the para-position with a -CH₂-CH(NH₂)-COOCH₃ group. This substituent exerts an electronic influence on the vinyl group, which can be qualitatively understood by considering its inductive and resonance effects. The amino and ester functionalities can participate in resonance, potentially altering the electron density of the vinyl double bond and the stability of the propagating radical.
A more quantitative prediction of these effects can be made using the Hammett equation , which relates the rate constants of reactions of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (styrene in this case).
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
For radical polymerization of substituted styrenes, it has been shown that monomers with electron-withdrawing groups tend to polymerize faster than those with electron-donating groups[1][2]. The substituent on (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is complex, and its overall electronic effect would need to be determined experimentally or through computational studies. However, based on the known effects of similar alkyl and ester groups, a modest influence on the polymerization rate compared to unsubstituted styrene can be anticipated.
Steric Effects
The bulky amino acid-derived substituent on (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate introduces significant steric hindrance around the vinyl group. This steric bulk can impede the approach of a growing polymer chain to the monomer, thereby decreasing the propagation rate constant (kp) compared to the less hindered styrene monomer.
Comparative Polymerization Kinetics: A Data-Driven Inference
The following table summarizes the expected qualitative differences and provides a framework for experimental validation.
Parameter
Styrene
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Rationale
Propagation Rate Constant (kp)
Higher
Lower
The bulky amino acid substituent is expected to sterically hinder the approach of the propagating radical to the vinyl group, thus lowering kp. Electronic effects may either slightly enhance or retard the rate, but steric hindrance is likely to be the dominant factor.
Overall Polymerization Rate (Rp)
Faster
Slower
The overall rate of polymerization is directly proportional to kp. Therefore, a lower kp for the substituted monomer will result in a slower overall polymerization rate under identical initiation conditions.
Ceiling Temperature (Tc)
Higher
Lower
The increased steric strain in the polymer chain of poly((S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate) is expected to lower the enthalpy of polymerization, leading to a lower ceiling temperature.
Experimental Protocols for Determining Polymerization Rates
To quantitatively compare the polymerization rates of these two monomers, a series of well-controlled experiments are necessary. The following protocols describe methodologies for monitoring polymerization kinetics using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and dilatometry.
In-Situ ¹H NMR Spectroscopy for Kinetic Monitoring
In-situ ¹H NMR is a powerful technique for real-time monitoring of polymerization reactions by tracking the disappearance of monomer vinyl protons[3][4].
Experimental Workflow:
Caption: Workflow for kinetic analysis using in-situ ¹H NMR.
Detailed Steps:
Reagents and Solutions:
Monomer: Styrene or (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Initiator: Azobisisobutyronitrile (AIBN) or another suitable thermal initiator.
Internal Standard: 1,3,5-trioxane or another compound with a singlet peak that does not overlap with monomer or polymer signals.
Solvent: Deuterated solvent compatible with all reagents (e.g., DMSO-d₆, Toluene-d₈).
Sample Preparation:
Prepare a stock solution containing the monomer, initiator, and internal standard in the chosen deuterated solvent. Typical concentrations are [Monomer] = 1-2 M, [Initiator] = 10-20 mM, [Internal Standard] = 5-10 mM.
Transfer approximately 0.6 mL of the stock solution to a standard 5 mm NMR tube.
Seal the tube and deoxygenate the solution.
NMR Measurement:
Set the NMR spectrometer to the desired reaction temperature (e.g., 60-80 °C for AIBN).
Acquire an initial spectrum (t=0) before initiating the polymerization.
Initiate the polymerization by placing the NMR tube in the pre-heated spectrometer.
Acquire spectra at regular intervals (e.g., every 5-10 minutes).
Data Analysis:
Process the spectra and integrate the characteristic vinyl proton signals of the monomer (for styrene, typically between 5.2 and 6.8 ppm) and the singlet of the internal standard.
Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.
Plot ln([M]₀/[M]) versus time. For a first-order reaction with respect to monomer, this plot should be linear, and the slope will be equal to the apparent rate constant, kapp.
Dilatometry
Dilatometry is a classical method for monitoring polymerization kinetics by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.
Experimental Setup:
Caption: Experimental setup and analysis for dilatometry.
Detailed Steps:
Apparatus:
Glass dilatometer with a calibrated capillary tube.
Constant temperature water or oil bath.
Cathetometer for precise measurement of the liquid level.
Procedure:
Prepare the reaction mixture of monomer and initiator.
Deoxygenate the mixture.
Fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.
Place the dilatometer in the constant temperature bath and allow it to thermally equilibrate.
Record the initial height of the meniscus in the capillary (h₀).
Record the height of the meniscus (ht) at regular time intervals.
Data Analysis:
The fractional conversion (X) at time t can be calculated using the following equation:
X = (h₀ - ht) / (h₀ - hf)
where hf is the final height at 100% conversion (can be calculated or measured).
The rate of polymerization (Rp) is proportional to the rate of change of conversion with time (dX/dt).
Controlled Radical Polymerization: ATRP and RAFT
For applications requiring well-defined polymers with controlled molecular weights and narrow dispersities, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.
The polymerization rates in these systems are also influenced by the monomer structure. In ATRP, the equilibrium constant for the activation/deactivation of the propagating radical is affected by the electronic properties of the substituent on the styrene ring[1][2]. Similarly, in RAFT polymerization, the reactivity of the monomer towards the RAFT agent and the stability of the intermediate radical are crucial for achieving good control over the polymerization.
Conclusion
The introduction of an amino acid-derived substituent at the para-position of styrene is expected to decrease the rate of polymerization primarily due to steric hindrance. Electronic effects of the substituent will also play a role, and their precise impact can be quantified using Hammett analysis. For the synthesis of well-defined functional polymers from (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, controlled radical polymerization techniques such as ATRP and RAFT are highly recommended. The experimental protocols provided in this guide offer robust methods for the quantitative comparison of the polymerization kinetics of this novel functional monomer with styrene, enabling the rational design of advanced biomaterials.
References
Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
Qiu, J., & Matyjaszewski, K. (2000).
Barner-Kowollik, C., et al. (2001). Critically Evaluated Rate Coefficients for Free-Radical Polymerization, 2. Propagation Rate Coefficients for Methyl Acrylate. Progress in Polymer Science, 26(3), 349-396.
Beuermann, S., & Buback, M. (2002). Rate Coefficients of Free-Radical Polymerization Deduced from Pulsed Laser Experiments. Progress in Polymer Science, 27(2), 191-254.
Fukuda, T., et al. (2001).
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
Hui, A. W., & Hamielec, A. E. (1972). Thermal Polymerization of Styrene at High Conversions and Temperatures. An Experimental Study. Journal of Applied Polymer Science, 16(3), 749-769.
Ito, K., et al. (2000). Kinetic Study on the Activation Process in Nitroxide-Mediated "Living" Radical Polymerization of Styrene. Macromolecules, 33(2), 253-259.
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
Sarthania, S., et al. (2018). In situ 1H NMR monitoring of polymerization reactions. Polymer Chemistry, 9(15), 1895-1904.
van der Sluis, M., et al. (2017). A beginner's guide to the measurement of polymerization kinetics by in-situ NMR. European Polymer Journal, 91, 334-343.
Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons.
Zhang, H., & Schubert, U. S. (2018). In situ NMR spectroscopy for the kinetic investigation of controlled/living radical polymerizations. Progress in Polymer Science, 85, 100-134.
validation of chiral HPLC methods for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate enantiomers
Title: Analytical Mastery: Comparative Validation of Chiral HPLC Methods for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate As chiral unnatural amino acids increasingly serve as foundational building blocks in modern the...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Mastery: Comparative Validation of Chiral HPLC Methods for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
As chiral unnatural amino acids increasingly serve as foundational building blocks in modern therapeutics and bioorthogonal chemistry, the analytical rigor applied to their enantiomeric purity must scale accordingly. (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is a prime example: its vinyl group provides a crucial handle for cross-linking and click chemistry, while its chiral center dictates the secondary structure of downstream peptide sequences.
As a Senior Application Scientist, I approach the chiral separation of this molecule not as a trial-and-error exercise, but as a predictable physicochemical system. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for this analyte and outlines a self-validating, ICH Q2(R2)-compliant protocol for method validation.
Mechanistic Rationale for Chiral Stationary Phase (CSP) Selection
To separate the (S) and (R) enantiomers of Methyl 2-amino-3-(4-vinylphenyl)propanoate, we must exploit the molecule's three primary interaction sites: the ester carbonyl (hydrogen bond acceptor), the primary amine (hydrogen bond donor/acceptor), and the 4-vinylphenyl ring (
π−π
stacking and steric bulk).
We compared two dominant CSP architectures:
Polysaccharide Phenylcarbamates (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): These CSPs form higher-order helical structures. The carbamate linkages provide rigid hydrogen-bonding sites, while the phenyl rings offer robust
π−π
interactions. For amino acid esters, polysaccharide CSPs in normal-phase conditions consistently yield superior enantioselectivity [3].
Macrocyclic Glycopeptides (e.g., Teicoplanin): While exceptional for underivatized zwitterionic amino acids due to their ionic functional groups [4], they are less effective for esterified derivatives. The masking of the carboxylic acid into a methyl ester removes the critical anionic interaction required for tight binding in the teicoplanin chiral cleft.
Caption: Workflow for Chiral Stationary Phase (CSP) and Mobile Phase screening.
Comparative Performance Data
To establish the optimal method, we evaluated three distinct columns. The causality behind the mobile phase selection is critical: when using normal phase for a primary amine, the addition of 0.1% Diethylamine (DEA) is mandatory. DEA acts as a competitive basic modifier, masking the residual acidic silanols on the silica support matrix. Without DEA, the analyte's amine group engages in secondary ion-exchange interactions with the silanols, resulting in severe peak tailing and loss of resolution.
Table 1: Comparative Performance of Chiral Columns for Methyl 2-amino-3-(4-vinylphenyl)propanoate
Column Type (Chiral Selector)
Mobile Phase
tR (S) [min]
tR (R) [min]
Selectivity (
α
)
Resolution (Rs)
Peak Shape / Notes
Chiralpak AD-H (Amylose derivative)
Hexane/IPA/DEA (85:15:0.1)
8.4
11.2
1.45
3.8
Excellent symmetry; optimal
π−π
stacking.
Chiralcel OD-H (Cellulose derivative)
Hexane/IPA/DEA (85:15:0.1)
9.1
10.5
1.18
1.9
Moderate tailing; cellulose backbone less optimal.
A robust analytical method must be self-validating at the time of use. The following protocol integrates System Suitability Testing (SST) directly into the workflow to ensure the system is fit-for-purpose before any sample is quantified.
Step 1: Mobile Phase Preparation
Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Isopropanol (IPA).
Add exactly 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution of the basic modifier.
Degas the mixture via ultrasonication for 10 minutes.
Step 2: Sample Preparation
Diluent: Hexane/IPA (85:15 v/v). Never dissolve the sample in a solvent stronger than the mobile phase to prevent peak distortion.
Standard Solution: Accurately weigh 10 mg of racemic Methyl 2-amino-3-(4-vinylphenyl)propanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
Sensitivity Solution: Dilute the Standard Solution to 0.05% of the nominal concentration (0.5 µg/mL) to verify the Limit of Quantitation (LOQ).
Step 3: Chromatographic Conditions
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Flow Rate: 1.0 mL/min
Temperature: 25°C (Thermostatic control is vital; chiral recognition is highly temperature-dependent).
Detection: UV at 254 nm (Optimal for the vinylphenyl chromophore).
Injection Volume: 10 µL.
Step 4: System Suitability Test (SST) Execution
Inject the Standard Solution in five replicates. The system is only validated for use if it meets the following criteria:
Resolution (Rs) between (S) and (R) enantiomers
≥
2.0.
Relative Standard Deviation (RSD) of peak areas
≤
1.0%.
The recent overhaul of the ICH Q2 guidelines (ICH Q2(R2)), adopted in late 2023 and legally effective in 2024, mandates a Quality-by-Design (QbD) and lifecycle approach to analytical validation [2]. According to these guidelines, a chiral HPLC method intended to quantify an enantiomeric impurity must be rigorously validated across several core parameters [1].
Caption: ICH Q2(R2) compliant method validation workflow for chiral HPLC.
A. Specificity & Selectivity
Objective: Prove the method unambiguously measures the (S)-enantiomer and (R)-enantiomer without interference.
Procedure: Inject blank diluent, individual enantiomer standards, and forced degradation samples (acid/base hydrolysis, oxidation).
Acceptance: Peak purity analysis (via Photodiode Array detector) must show no co-elution. Resolution between the enantiomers and any degradant (e.g., the des-methyl carboxylic acid derivative) must be > 1.7 [1].
B. Sensitivity (LOD & LOQ)
Objective: Determine the lowest amount of the undesired (R)-enantiomer that can be detected and quantified.
Procedure: Inject serial dilutions of the (R)-enantiomer.
Acceptance: Signal-to-noise (S/N) ratio
≥
3:1 for Limit of Detection (LOD) and
≥
10:1 for Limit of Quantitation (LOQ). For this method, LOQ is typically established at 0.05% of the nominal sample concentration.
C. Linearity & Range
Objective: Demonstrate that the UV response is directly proportional to the concentration.
Procedure: Prepare calibration standards spanning 50%, 100%, and 150% of the target specification limit for the chiral impurity [1].
Acceptance: The correlation coefficient (
R2
) must be
≥
0.999. The y-intercept should be statistically insignificant.
D. Precision & Accuracy (Recovery)
Objective: Assess the repeatability and exactness of the method.
Procedure: Spike the pure (S)-enantiomer matrix with known amounts of the (R)-enantiomer at LOQ, 50%, 100%, and 150% levels in triplicate. Inject each preparation.
Acceptance: Recovery must fall between 98.0% and 102.0%. The Relative Standard Deviation (RSD) for repeatability (six consecutive injections of the 100% level) must be
≤
2.0%.
E. Robustness (QbD Approach)
Objective: Ensure method reliability against minor, deliberate variations.
Procedure: Utilize a Design of Experiments (DoE) approach to slightly alter flow rate (
±
0.1 mL/min), column temperature (
±
2°C), and IPA concentration (
±
2% absolute).
Acceptance: System suitability criteria (specifically Rs
≥
2.0) must be maintained across all perturbed conditions, proving the method's operational design space is secure.
Conclusion
The validation of chiral HPLC methods requires a deep understanding of the molecular interactions between the analyte and the stationary phase. By matching the hydrogen-bonding and
π−π
stacking capabilities of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate with an Amylose-based CSP, and suppressing secondary silanol interactions with DEA, we achieve baseline resolution. Subjecting this optimized method to the rigorous, lifecycle-oriented ICH Q2(R2) validation framework ensures that the resulting analytical data is unassailably accurate, precise, and regulatory-compliant.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation
Benchchem
URL
ICH Q2(R2)
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases
YAKHAK HOEJI
URL
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers
Sigma-Aldrich
URL
Comparative
Engineering the Proteome: A Comparative Guide to (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate vs. Natural Phenylalanine
The expansion of the genetic code has transformed proteins from static biological macromolecules into programmable chemical scaffolds. At the forefront of this shift is the substitution of canonical amino acids with non-...
Author: BenchChem Technical Support Team. Date: March 2026
The expansion of the genetic code has transformed proteins from static biological macromolecules into programmable chemical scaffolds. At the forefront of this shift is the substitution of canonical amino acids with non-canonical amino acids (ncAAs) bearing bioorthogonal handles.
This guide provides an authoritative, data-driven comparison between natural L-phenylalanine (Phe) and its synthetic, bioorthogonal counterpart, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate —the cell-permeable methyl ester derivative of 4-vinyl-L-phenylalanine (vPhe). Designed for researchers and drug development professionals, this document dissects the chemical causality, cellular pharmacokinetics, and experimental workflows required to successfully integrate this ncAA into protein engineering pipelines.
Mechanistic Causality: The "Prodrug" Approach to Amber Suppression
Natural phenylalanine is ubiquitous, entering cells via active amino acid transporters (e.g., LAT1). In contrast, introducing bulky ncAAs into mammalian cells often presents a pharmacokinetic bottleneck. Free ncAAs are zwitterionic at physiological pH, resulting in poor membrane permeability. Furthermore, engineered aminoacyl-tRNA synthetases (aaRS) typically exhibit lower binding affinities (higher
Km
values in the millimolar range) for ncAAs than wild-type synthetases do for canonical amino acids[1].
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate solves this through a "prodrug" mechanism. By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity (LogP) is significantly increased, enabling rapid, passive diffusion across the lipid bilayer[2]. Once in the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bond. This cleavage traps the free 4-vinyl-L-phenylalanine inside the cell, creating a high localized concentration gradient essential for driving efficient amber suppression[2].
Workflow of ncAA methyl ester cellular uptake, intracellular hydrolysis, and amber suppression.
Structural and Functional Comparison
While natural phenylalanine serves as a critical hydrophobic core residue driving protein folding, vPhe introduces an unstrained alkene (styrene moiety). This functional group is completely inert to native biological chemistry but highly reactive to specific exogenous probes, making it an ideal bioorthogonal handle for inverse electron-demand Diels-Alder (iEDDA) reactions, photo-crosslinking, and turn-on fluorescent sensing[3].
Quantitative Performance Data
Parameter
Natural L-Phenylalanine
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
Role in Engineering
Structural folding, hydrophobic interactions
Bioorthogonal labeling, crosslinking, sensor development
Molecular Weight
165.19 g/mol
205.25 g/mol (Pre-hydrolysis)
Cellular Uptake
Active transport (e.g., LAT1)
Passive diffusion (Lipophilic ester)
Intracellular Processing
Direct ribosomal incorporation
Requires esterase hydrolysis prior to tRNA charging
Translational System
Endogenous PheRS / tRNA
Phe
Orthogonal aaRS/tRNA
CUA
pair (e.g., mutant M. jannaschii TyrRS)
Chemical Reactivity
Biologically inert side chain
iEDDA with tetrazines; photo-crosslinking under UV
Structural Perturbation
Baseline
Minimal (Styrene is a conservative isosteric substitution)
The iEDDA Bioorthogonal Advantage
The primary utility of incorporating vPhe is its ability to participate in iEDDA reactions. When exposed to a tetrazine-conjugated fluorophore or drug payload, the vinyl group reacts to form a dihydropyridazine intermediate. Subsequent oxidation or isomerization releases nitrogen gas (
N2
), rendering the covalent linkage thermodynamically irreversible[3]. Because styrene is an unstrained alkene, it causes far less structural disruption to the target protein than bulky strained alkynes or alkenes (like cyclooctynes), preserving the protein's native conformation and function.
Inverse electron-demand Diels-Alder (iEDDA) reaction between vPhe and a tetrazine probe.
Self-Validating Experimental Protocol: Site-Specific Incorporation and Labeling
To ensure scientific integrity, the following protocol describes a self-validating workflow for incorporating (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate into a target protein in mammalian cells, followed by bioorthogonal labeling and verification.
Phase 1: Transfection and ncAA Delivery
Plasmid Preparation: Co-transfect HEK293T cells with a reporter plasmid containing an amber stop codon (TAG) at a permissive site (e.g., GFP-Y39TAG) and a plasmid encoding the orthogonal vPheRS/tRNA
CUA
pair.
ncAA Supplementation: Immediately post-transfection, replace the media with fresh DMEM supplemented with 1 mM (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Causality Note: Using the methyl ester allows for a lower extracellular concentration (1 mM) compared to free ncAAs (often requiring 5-10 mM), minimizing osmotic stress while maximizing intracellular accumulation via esterase trapping[2].
Expression: Incubate cells for 48 hours at 37°C, 5% CO
2
to allow for intracellular hydrolysis, tRNA charging, and protein translation.
Phase 2: Bioorthogonal Labeling (iEDDA)
Cell Lysis & Clarification: Harvest cells, lyse using RIPA buffer, and centrifuge at 14,000 x g for 15 minutes to isolate the soluble protein fraction.
Tetrazine Conjugation: Add 10 µM of a Tetrazine-TAMRA (fluorophore) conjugate to the lysate. Incubate at room temperature for 2 hours in the dark.
Causality Note: The unstrained nature of the vinyl group means the reaction kinetics are slower than strained systems (e.g., TCO); therefore, a 2-hour incubation ensures maximum yield[3].
Phase 3: Validation System
In-Gel Fluorescence: Resolve the labeled lysate via SDS-PAGE. Image the gel using a fluorescence scanner (TAMRA channel, Ex: 546 nm / Em: 579 nm) before Coomassie staining. A fluorescent band at the target molecular weight confirms successful amber suppression and covalent iEDDA ligation.
Intact Mass Spectrometry: Purify the target protein via affinity chromatography (e.g., Ni-NTA) and analyze via ESI-TOF MS. The observed mass must match the theoretical mass of the wild-type protein minus the native amino acid, plus the mass of the 4-vinylphenylalanine residue and the tetrazine probe, minus
N2
(28 Da).
References
Dynamic landscape of the intracellular termini of acid-sensing ion channel 1a
eLife[Link]
Computationally Assisted Noncanonical Amino Acid Incorporation
ACS Central Science[Link]
Playing with the Molecules of Life
ACS Chemical Biology[Link]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate using GC-MS
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. The se...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. The seemingly subtle difference between enantiomers—non-superimposable mirror images of a chiral molecule—can lead to vastly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess (e.e.) is a cornerstone of quality control in asymmetric synthesis and drug manufacturing. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) based methods for the validation of the enantiomeric excess of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, a chiral building block of significant interest.
This document moves beyond a simple recitation of protocols, offering insights into the rationale behind methodological choices and providing the necessary data to select the most appropriate analytical strategy.
The Imperative of Stereochemical Purity
The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This chirality is mirrored in the active sites of enzymes and receptors, which often exhibit a high degree of stereoselectivity. As a result, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while its counterpart could be inactive or, in the worst-case scenario, responsible for adverse effects. The accurate quantification of the enantiomeric composition of a chiral drug substance is therefore not merely an analytical exercise but a fundamental aspect of ensuring its safety and efficacy.[1][2]
Comparative Analysis of GC-MS Methodologies
Gas chromatography, with its high resolving power and the sensitivity and specificity of mass spectrometric detection, presents a robust platform for the determination of enantiomeric excess.[3][4] For a non-volatile compound like an amino acid ester, derivatization is a prerequisite to increase its volatility for GC analysis. We will explore two primary approaches for the GC-MS analysis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate: direct separation on a chiral stationary phase and indirect separation following diastereomer formation.
Parameter
Method A: Direct Separation on Chiral Stationary Phase
Method B: Indirect Separation via Diastereomer Formation
Principle
Enantiomers are separated on a GC column with a chiral selector immobilized on the stationary phase.
Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column.
Low risk during derivatization with an achiral reagent.
Potential for racemization during the derivatization reaction, which can affect the accuracy of the e.e. determination.
Method Development
Requires screening of different chiral columns and temperature programs to achieve optimal separation.
Requires optimization of the derivatization reaction conditions and chromatographic separation of the resulting diastereomers.
Availability of Reagents
A wide variety of chiral GC columns are commercially available.[6]
A range of chiral derivatizing agents are available, but their reactivity and the stability of the resulting diastereomers need to be considered.
Data Interpretation
Direct integration of the two enantiomer peaks.
Integration of the two diastereomer peaks. The elution order may not directly correspond to the R/S configuration without standards.
Method A: Direct Enantiomeric Separation on a Chiral Stationary Phase
This is often the preferred method due to its directness and lower risk of altering the original enantiomeric composition of the sample. The principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times.[7]
Experimental Protocol
1. Sample Preparation and Derivatization:
Since the carboxylic acid group of the target molecule is already esterified, only the primary amine needs to be derivatized to reduce its polarity and improve chromatographic peak shape. Trifluoroacetylation is a common and effective method.
Accurately weigh approximately 1 mg of the (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate sample into a 2 mL reaction vial.
Add 500 µL of a suitable solvent, such as dichloromethane.
Add 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial tightly and heat at 60 °C for 30 minutes.
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
Chiral Column: Chirasil-L-Val (25 m x 0.25 mm I.D., 0.12 µm film thickness) or a suitable cyclodextrin-based column (e.g., Rt-βDEXsm).[3][8]
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 5 °C/min to 200 °C.
Hold: 5 minutes at 200 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection Mode: Split (e.g., 50:1).
MSD Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized analyte.
3. Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Visualizing the Workflow
Caption: Workflow for direct enantiomeric excess determination by GC-MS.
Method B: Indirect Separation via Diastereomer Formation
This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
Experimental Protocol
1. Sample Preparation and Diastereomer Formation:
Accurately weigh approximately 1 mg of the (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate sample into a 2 mL reaction vial.
Dissolve in 500 µL of a dry, aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine).
Add a slight molar excess of a chiral derivatizing agent, for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a scout GC injection).
Quench the reaction by adding a small amount of a suitable reagent (e.g., methanol).
Wash the organic layer with a dilute acid solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
The resulting solution containing the diastereomeric amides is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
Column: A standard non-chiral column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Injector Temperature: 280 °C
Oven Temperature Program: A suitable temperature gradient will need to be optimized to achieve baseline separation of the diastereomers. A starting point could be:
Initial temperature: 150 °C, hold for 2 minutes.
Ramp: 10 °C/min to 300 °C.
Hold: 10 minutes at 300 °C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injection Mode: Split (e.g., 50:1).
MSD Parameters: Similar to those described in Method A.
Visualizing the Derivatization and Separation
Caption: Conceptual diagram of indirect separation via diastereomer formation.
Validation and System Suitability
Regardless of the chosen method, validation is essential to ensure the reliability of the results.[9] Key validation parameters include:
Specificity: The ability to assess the enantiomers in the presence of impurities.
Linearity: The linear relationship between the concentration and the detector response.
Accuracy: The closeness of the measured e.e. to the true value, often assessed using samples of known enantiomeric composition.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
A system suitability test should be performed before each analysis by injecting a standard mixture (e.g., a racemic mixture or a sample with a known e.e.) to verify the resolution and reproducibility of the chromatographic system.[2]
Conclusion
Both direct and indirect GC-MS methods offer viable pathways for determining the enantiomeric excess of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. The direct method using a chiral stationary phase is generally recommended due to its simplicity, reduced sample handling, and lower risk of racemization during sample preparation. However, the indirect method can be a valuable alternative, particularly if a suitable chiral column is not available or if the diastereomers exhibit excellent separation on a standard achiral column.
The choice between these methods will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of accuracy, and the sample throughput. Thorough method development and validation are paramount to ensure the integrity and reliability of the enantiomeric excess determination, a critical step in the development of safe and effective chiral pharmaceuticals.
References
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PMC. Available at: [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]
Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Academia.edu. Available at: [Link]
Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. Wiley Online Library. Available at: [Link]
Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. Available at: [Link]
EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. Available at: [Link]
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. Available at: [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Nature. Available at: [Link]
As a Senior Application Scientist, I understand that working with specialized unnatural amino acids like (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (L-4-vinylphenylalanine methyl ester) is critical for advancing pept...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that working with specialized unnatural amino acids like (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (L-4-vinylphenylalanine methyl ester) is critical for advancing peptide engineering, bioconjugation, and polymer therapeutics. However, the very structural features that make this compound synthetically valuable also introduce severe logistical and safety challenges during waste management.
Standard organic solvent disposal protocols are insufficient for this molecule. To build a truly safe laboratory environment, we must move beyond rote compliance and understand the mechanistic causality behind our safety protocols.
Here is your comprehensive, self-validating operational guide for the stabilization and disposal of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Part 1: Chemical Profiling & Hazard Causality
To safely manage chemical waste, we must first deconstruct the molecule's reactive liabilities. This compound features two distinct functional domains that dictate its disposal pathway:
The Styrenic Vinyl Group (Primary Hazard): The 4-vinylphenyl moiety is a highly reactive Michael acceptor. According to the, vinyl monomers are susceptible to radical-initiated auto-polymerization. If this waste is left unstabilized, ambient light, trace heat, or atmospheric oxygen (which forms shock-sensitive peroxides) can trigger a runaway chain-growth polymerization. This exothermic cascade can rapidly boil surrounding solvents, leading to catastrophic container rupture.
The Amino Ester Backbone (Secondary Hazard): The primary amine and methyl ester are hydrolytically labile. Exposure to extreme pH environments (strong acids or bases) will cleave the ester or protonate the amine, drastically altering the solubility profile of the waste and potentially causing dangerous phase separations in bulk waste drums.
Part 2: Quantitative Hazard Mitigation & Storage Parameters
To prevent exothermic runaway and maintain regulatory compliance, all quantitative parameters regarding stabilization and storage must be strictly adhered to.
Radical initiation via heat, light, or peroxides causes runaway chain-growth polymerization.
Add 50–200 ppm radical inhibitor (e.g., BHT or HQ); store in opaque containers at 4°C.
Methyl Ester
Base-Catalyzed Hydrolysis
High pH environments cleave the ester, generating methanol and altering waste solubility.
Maintain waste pH between 5.0 and 8.0; strictly segregate from strong alkalis.
Primary Amine
Nucleophilic Reactivity
The amine can react with electrophiles or be protonated by strong acids, causing phase separation.
Segregate from concentrated acids and alkylating agents.
Table 2: EPA/RCRA Waste Accumulation Parameters
Parameter
Specification
Regulatory Context
SAA Capacity Limit
55 Gallons (or 1 qt acute)
Waste must be moved to a Central Accumulation Area (CAA) within 3 days of reaching this limit[1].
Container Status
Closed at all times
Funnels must not be left in containers; this prevents vapor release and oxygen ingress[2].
Storage Time (CAA)
90 days (LQG) / 180 days (SQG)
Federal RCRA limits for Large and Small Quantity Generators before mandatory off-site disposal[1].
Part 3: Step-by-Step Stabilization & Disposal Methodology
Every protocol in your laboratory should be a self-validating system. Do not blindly pour this chemical into a general waste carboy. Follow this specific workflow to quench reactivity and prepare the material for high-temperature incineration.
Step 1: Visual and Viscosity Assessment (Self-Validation)
Action: Before transferring the waste, gently swirl the reaction vessel.
Causality: You must determine if auto-polymerization has already begun.
Validation: If the liquid flows freely like a standard solvent, proceed to Step 2. If the liquid exhibits increased viscosity, gelation, or localized precipitation, partial polymerization has occurred. Do not attempt to pump or bulk gelled waste. Treat it immediately as solid hazardous waste.
Step 2: Radical Quenching (Inhibitor Spiking)
Action: For free-flowing liquid waste, calculate the total volume. Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ) to achieve a final concentration of 100 to 200 ppm.
Causality: As noted in[3], the inhibitor scavenges free radicals generated by ambient light or trace oxygen, terminating nascent polymerization chains and preventing exothermic runaway during storage.
Step 3: Homogenization & Dissolution Check
Action: Stir the waste mixture gently for 2–3 minutes to ensure uniform distribution of the inhibitor.
Validation: Observe the solution against a white background. A homogenous, clear (or slightly tinted) solution confirms successful dissolution. If the solution remains cloudy or biphasic, the inhibitor has not dissolved, leaving the monomer vulnerable. Add a compatible co-solvent (e.g., a small amount of methanol) to force dissolution.
Step 4: Transfer to Primary Containment
Action: Transfer the stabilized mixture into an amber glass or opaque high-density polyethylene (HDPE) waste container. Place the container in a secondary containment tray.
Action: Affix a hazardous waste label immediately. The [2] dictate that labels must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazards.
Validation: Cross-reference the label with your laboratory's Safety Data Sheet (SDS) to ensure "Flammable" and "Reactive (Polymerizable)" are clearly checked. Store the container in your Satellite Accumulation Area (SAA) and ensure the cap is tightly sealed.
Part 4: Operational Workflow Visualization
The following decision tree illustrates the critical path for managing reactive vinylphenylalanine derivatives, ensuring that no unstabilized monomer enters your bulk waste stream.
Workflow for the stabilization and disposal of reactive vinylphenylalanine derivatives.
References
UCLA Chemistry & Biochemistry - Safe Operating Procedure for the Handling of Vinylic Monomers. Available at: [Link]
Columbia University Environmental Health & Safety - Hazardous Chemical Waste Management Guidelines. Available at:[Link]
LabManager - Managing Hazardous Chemical Waste in the Lab. Available at:[Link]
GAIACA - How to Dispose of Chemical Waste in a Lab Correctly. Available at:[Link]
Comprehensive Safety and Handling Guide for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
This guide provides essential safety and logistical information for the handling, use, and disposal of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. As a valued researcher, your safety is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the handling, use, and disposal of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the potential hazards and the measures to mitigate them.
Hazard Assessment: A Composite Profile
Based on this analysis, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate should be handled as a compound that is:
A potential skin, eye, and respiratory tract irritant. [1][2][3][4]
Prone to polymerization due to the vinyl group, especially when exposed to heat or light.[5]
Table 1: Hazard Identification and Rationale
Hazard
Associated Functional Group
Rationale and Potential Effects
Skin and Eye Irritation
α-Amino Acid Methyl Ester, Aromatic Ring
Similar amino acid esters and aromatic compounds are known to cause irritation upon contact.[3][4][6]
Respiratory Irritation
Fine particles/aerosols
Inhalation of dust or aerosols may irritate the respiratory system.[1][4]
Harmful if Swallowed
General Chemical Toxicity
Many organic molecules of this nature can be toxic if ingested.[1]
Uncontrolled Polymerization
Vinylphenyl Group
Vinyl compounds can undergo hazardous polymerization if not stored and handled correctly.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
Table 2: Recommended Personal Protective Equipment (PPE)
PPE Category
Specific Recommendation
Rationale
Hand Protection
Nitrile or other chemical-resistant gloves.
To prevent skin contact and potential irritation.[2][7][8]
Eye Protection
Chemical safety goggles or a face shield.
To protect eyes from splashes or airborne particles.[2][8]
Skin and Body Protection
A flame-retardant lab coat and closed-toe shoes.
To protect against skin exposure and in case of spills.[3]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.
Operational and Handling Protocols: Ensuring a Safe Workflow
Adherence to a strict handling protocol is essential to minimize exposure and mitigate risks. The following workflow provides a step-by-step guide for the safe handling of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Caption: Workflow for the safe handling of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate.
Step-by-Step Handling Procedure:
Preparation:
Ensure a chemical fume hood is in proper working order.[7]
Gather all necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][8]
Assemble all required materials, including the compound, solvents, glassware, and a spill kit.
Handling:
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[7]
When weighing, use a tared and sealed container to prevent the dispersal of dust.
If dissolving, add the solvent to the solid slowly to avoid splashing.
Avoid heat, and be mindful of conditions that could initiate polymerization.[5]
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]
Decontaminate all glassware and equipment that came into contact with the compound.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
Small Spills:
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[9]
Collect the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
Large Spills:
Evacuate the area immediately.
Notify your institution's Environmental Health and Safety (EHS) department.
Prevent entry into the affected area.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate and associated waste is critical to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection:
Solid Waste: All unused compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled hazardous waste container.
Liquid Waste: Solutions containing the compound and any solvent rinses from cleaning glassware should be collected in a separate, labeled hazardous waste container for organic waste.
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.
Disposal Method:
All waste containing (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate must be disposed of through a licensed environmental waste management company.[9]
On-site chemical neutralization is not recommended due to the potential for uncontrolled reactions.[9]
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for the disposal of similar organic compounds.[10]
Caption: Logical workflow for the safe disposal of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate waste.
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Should you have any further questions, please consult your institution's Environmental Health and Safety department.
References
Pi Chemicals. (n.d.). Material Safety Data Sheet.
CymitQuimica. (2024, December 19). Safety Data Sheet.
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Cosmetic Ingredient Review. (n.d.). Safety Assessment of α-Amino Acids as Used in Cosmetics.
Carl ROTH. (2022, September 13). Safety Data Sheet: Fatty acid methyl ester mixture.
WRATISLAVIA – BIODIESEL SA. (2015, January 2). MSDS for FATTY ACID METHYL ESTERS (FAME).
Enamine. (n.d.). safety data sheet.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Cayman Chemical. (2025, June 3). Safety Data Sheet.
RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Vinyl Chloride.
Combi-Blocks. (2021, January 27). Material Safety Data Sheet.
PPG. (n.d.). SAFETY DATA SHEET.
Spectrum Chemical. (n.d.). material safety data sheet.
RSC Publishing. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids.
Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
Fereck, B. A., et al. (2013, November 15). Safety assessment of α-amino acids as used in cosmetics. PubMed.
Carl ROTH. (2025, May 28). (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride.
Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET.
National Oceanic and Atmospheric Administration. (n.d.). POLYVINYL ALCOHOL. CAMEO Chemicals.
Indiana University School of Medicine. (n.d.). AMINO ACID METABOLISM : INTRODUCTION.
ChemicalBook. (n.d.). 2-(4-AMINO-3-METHYLPHENYL)HEXAFLUOROISOPROPANOL Safety Data Sheets.
American Chemical Society. (2006, June 8). α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds.
Angene Chemical. (2021, May 1). Safety Data Sheet.
National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
BenchChem. (n.d.). Essential Guide to the Proper Disposal of Vinyl Triflate.
BASF. (2025, July 1). Safety data sheet.
Resource 2. (n.d.). Amino Acid Recycling.
VinylPlus. (2015, May 22). PVC Production and Waste Incineration dioxins eliminated.
Fisher Scientific. (2010, November 4). SAFETY DATA SHEET.
Pre-Med. (n.d.). AMINO ACIDS Nitrogen Disposal.
Google Patents. (n.d.). US2240764A - Distillation of vinyl aromatic compounds.
Separation and Refining of Amino acids. (n.d.).
University of South Florida. (2013, May 20). Environmentally-friendly organochlorine waste processing and recycling.